POT-4
Description
Properties
IUPAC Name |
2-[34-[(2-acetamido-3-methylpentanoyl)amino]-4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H102N22O18S2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMLXDTLKSUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H102N22O18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of POT-4: A Technical Guide to Complement C3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of POT-4, a compstatin-based cyclic peptide inhibitor of complement component C3. By providing a detailed overview of its molecular interactions, quantitative binding data, and the experimental protocols used for its characterization, this document serves as a comprehensive resource for researchers in complement-mediated diseases and drug development.
Introduction to Complement C3 and the Rationale for Inhibition
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The cascade is activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the activation of complement component C3, the most abundant complement protein in circulation.[1] The cleavage of C3 into its active fragments, C3a and C3b, is a pivotal step that initiates a powerful amplification loop, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which lyses target cells.[1]
Dysregulation of the complement system is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, C3 has emerged as a key therapeutic target for a wide range of complement-mediated disorders.[1] this compound, a derivative of the cyclic peptide compstatin, is a potent inhibitor of C3 activation and has been investigated in clinical trials for conditions such as age-related macular degeneration (AMD).[2][3]
Molecular Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to complement C3 and its activated fragment, C3b.[4][5] This binding interaction sterically hinders the cleavage of C3 by C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway).[6][7] By preventing the generation of C3a and C3b, this compound effectively blocks the convergence point of all three complement pathways, thereby halting the downstream inflammatory cascade and cell lysis.[8]
The binding site of compstatin analogs, including this compound, has been suggested to be located in a shallow groove between the macroglobulin (MG) domains 4 and 5 of C3 and C3b.[4] This strategic positioning as a protein-protein interaction inhibitor prevents the C3 substrate from accessing the catalytic site of the C3 convertase.[4]
dot
Caption: this compound binds to C3, preventing its cleavage by C3 convertase and halting the complement cascade.
Quantitative Data on this compound and Compstatin Analogs
The inhibitory potency and binding affinity of this compound and its analogs have been extensively characterized using various biochemical and biophysical assays. The following tables summarize key quantitative data from published studies.
Table 1: Binding Kinetics and Affinity of Compstatin Analogs to Human C3b
| Analog | ka (105 M-1s-1) | kd (10-4 s-1) | KD (nM) |
| Original Compstatin | 1.5 | 150 | 100 |
| This compound (Cp40) | 11 | 4.9 | 0.5 |
| Analog 17 | 14 | 13 | 0.9 |
| Analog 21 | 15 | 6.2 | 0.4 |
Data adapted from literature on compstatin analogs. ka: association rate constant; kd: dissociation rate constant; KD: equilibrium dissociation constant.
Table 2: Inhibitory Potency of Compstatin Analogs
| Analog | IC50 (µM) - Classical Pathway | IC50 (µM) - Alternative Pathway |
| Original Compstatin | 63 | 12 |
| This compound (Cp40) | 0.2 | 0.05 |
| Analog 17 | 0.3 | 0.07 |
| Analog 21 | 0.1 | 0.03 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of complement activity. Data adapted from literature on compstatin analogs.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to C3b.
Methodology:
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Immobilization of C3b: Purified human C3b is biotinylated and immobilized on a streptavidin-coated SPR sensor chip (e.g., Biacore SA chip).[4][9] The immobilization level is typically targeted to be around 3000-5000 response units (RU). An untreated flow cell is used as a reference.
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Analyte Preparation: this compound is serially diluted in a running buffer (e.g., PBS containing 0.005% Tween-20, pH 7.4) to a range of concentrations (e.g., 500 pM to 1 µM).[4]
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Binding Measurement: The this compound dilutions are injected over the sensor chip surface at a constant flow rate (e.g., 30 µl/min) for a defined association phase (e.g., 2 minutes), followed by a dissociation phase with running buffer alone (e.g., 5-10 minutes).[4]
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Data Analysis: The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the reference flow cell signal. The kinetic parameters (ka, kd, and KD) are determined by fitting the data to a 1:1 Langmuir binding model using appropriate software (e.g., BIAevaluation or Scrubber).[9][10][11]
dot
Caption: Workflow for determining this compound binding kinetics using Surface Plasmon Resonance.
Hemolytic Assay for Complement Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the classical and alternative complement pathways.
Methodology:
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Classical Pathway Assay:
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Antibody-sensitized sheep erythrocytes are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of this compound.
-
The mixture is incubated at 37°C to allow for complement-mediated lysis.
-
The reaction is stopped, and the amount of hemolysis is quantified by measuring the absorbance of the supernatant at 412 nm (hemoglobin release).
-
The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of hemolysis compared to a control without the inhibitor.
-
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Alternative Pathway Assay:
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Rabbit erythrocytes (which activate the alternative pathway) are incubated with normal human serum in a buffer containing Mg2+ and EGTA (to chelate Ca2+ and block the classical pathway) in the presence of varying concentrations of this compound.
-
The subsequent steps of incubation, measurement of hemolysis, and IC50 calculation are the same as for the classical pathway assay.
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Conclusion
This compound is a potent, high-affinity inhibitor of complement C3, acting at the central convergence point of all three complement activation pathways. Its mechanism of action, involving direct binding to C3 and C3b and steric hindrance of C3 convertase activity, has been well-characterized through extensive kinetic and functional studies. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of C3-targeted therapeutics for a wide range of complement-mediated diseases.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]
- 3. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 4. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding kinetics, structure-activity relationship, and biotransformation of the complement inhibitor compstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lambris.com [lambris.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Age-related macular degeneration (AMD) remains a leading cause of irreversible vision loss in the elderly. The dysregulation of the complement cascade, a critical component of the innate immune system, has been strongly implicated in the pathogenesis of AMD, particularly the "dry" or atrophic form. This has led to the development of therapeutic strategies targeting key components of this pathway. POT-4 (also known as AL-78898A), a synthetic cyclic peptide analog of compstatin, emerged as a first-in-class inhibitor of complement component C3, the central protein of the cascade. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical development, and the experimental methodologies used in its evaluation. While showing initial promise, the clinical development of this compound for AMD was ultimately halted. This document serves as a valuable scientific resource, consolidating the available technical information on this pioneering therapeutic agent.
Introduction to this compound (AL-78898A)
This compound is a second-generation compstatin analog, specifically identified as 4(1MeW)7W.[1] Compstatins are a class of cyclic peptides that bind to complement component C3 and its activation product C3b, effectively inhibiting all three pathways of complement activation (classical, lectin, and alternative).[2][3] By targeting C3, this compound was designed to prevent the downstream inflammatory events and cell damage associated with excessive complement activation in the retina of individuals with AMD.[4] It was the first complement inhibitor to be tested in human clinical trials for this indication.[4]
Mechanism of Action
The complement system, when dysregulated, contributes to the chronic inflammation and cellular damage characteristic of dry AMD. The central event in complement activation is the cleavage of C3 into the anaphylatoxin C3a and the opsonin C3b. This compound exerts its therapeutic effect by binding with high affinity to C3 and C3b, sterically hindering the access of C3 convertases, thus preventing the cleavage of C3.[2] This blockade at the core of the complement cascade prevents the generation of downstream effectors, including the membrane attack complex (MAC), which is responsible for cell lysis.[2]
dot graph TD { rankdir="TB"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];
} Caption: Mechanism of action of this compound in the complement cascade.
Quantitative Data
Binding Affinity
This compound is the compstatin analog 4(1MeW)7W.[1] The binding affinity of this parent analog to complement component C3 has been determined.
| Compound | Target | Method | Binding Affinity (KD) |
| 4(1MeW)7W compstatin | C3 | Not Specified | 15 nM[1] |
Preclinical Pharmacokinetics (Non-Human Primates)
| Compound | Animal Model | Intravitreal Half-Life |
| I-124 Bevacizumab | Owl Monkey | 3.60 days[5] |
| I-124 Ranibizumab | Owl Monkey | 2.73 days[5] |
| I-124 Aflibercept | Owl Monkey | 2.44 days[5] |
Clinical Trial Data
This single ascending dose study evaluated the safety of intravitreal this compound in patients with neovascular AMD.
| Parameter | Result |
| Primary Outcome | |
| Safety and Tolerability | Safe and well-tolerated at doses up to 450 µg. No drug-related serious adverse events or identifiable intraocular inflammation were reported.[4] |
| Secondary Outcomes | |
| Best Corrected Visual Acuity (BCVA) | No significant improvement in BCVA was identified, although there was no significant loss of vision.[4] Specific quantitative data on mean letter change is not available. |
| Central Retinal Thickness (CRT) | Quantitative data not available. |
| Pharmacokinetics | |
| Systemic Exposure | Sustained levels of this compound were reported after a single treatment, suggesting a potential for several months of therapeutic ocular levels. Specific half-life data is not available. |
This study aimed to assess the efficacy of this compound in reducing the growth of geographic atrophy in patients with dry AMD.
| Parameter | Result |
| Trial Status | Terminated[6] |
| Reason for Termination | A high likelihood that continued enrollment would reach the predefined study stopping criteria based upon the number of patients with drug deposit formation.[6] |
| Efficacy Outcomes | Efficacy analysis was not conducted due to early termination.[6] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
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Objective: To determine the binding kinetics and affinity of compstatin analogs to C3/C3b.
-
Instrumentation: Biacore 3000 or similar SPR instrument.
-
Methodology:
-
Chip Preparation: A CM5 sensor chip is activated, and human C3 or C3b is immobilized to the surface via amine coupling to a density of approximately 5000 resonance units.
-
Analyte Injection: A series of increasing concentrations of the compstatin analog (e.g., this compound) are injected over the chip surface at a constant flow rate (e.g., 30 µl/min).
-
Data Acquisition: The association and dissociation of the analyte are monitored in real-time as a change in resonance units.
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Data Analysis: Sensorgrams are processed and fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7]
-
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontcolor="#202124"];
} Caption: Workflow for Surface Plasmon Resonance analysis.
Hemolytic Assay for Complement Inhibition
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Objective: To assess the functional inhibition of the complement cascade by this compound.
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Principle: The assay measures the ability of a compound to inhibit complement-mediated lysis of antibody-sensitized erythrocytes.
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Methodology:
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Reagents: Normal human serum (as a source of complement), antibody-sensitized sheep or rabbit erythrocytes, and various concentrations of this compound.
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Assay Setup: A fixed amount of sensitized erythrocytes is incubated with human serum in the presence of varying concentrations of this compound.
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Incubation: The mixture is incubated at 37°C to allow for complement activation and subsequent cell lysis.
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Measurement: The degree of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 405 nm), which corresponds to the amount of hemoglobin released.
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Analysis: The concentration of this compound that results in 50% inhibition of hemolysis (IC50) is calculated.
-
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontcolor="#202124"];
} Caption: Workflow for the Hemolytic Inhibition Assay.
Discussion and Future Perspectives
This compound was a pioneering effort in targeting the complement cascade for the treatment of AMD. The Phase I trial demonstrated a favorable safety profile for intravitreal administration. However, the subsequent termination of the Phase II trial due to formulation issues leading to drug deposition highlighted a significant challenge in the development of this peptide therapeutic for chronic intraocular use.
Despite the cessation of its clinical development, the journey of this compound provided invaluable insights for the field. It validated C3 as a druggable target in the eye and paved the way for the development of next-generation complement inhibitors with improved properties. APL-2 (Pegcetacoplan), a PEGylated derivative of a compstatin analog, has since demonstrated efficacy in reducing the growth of geographic atrophy and has achieved regulatory approval, underscoring the potential of this therapeutic approach.
The story of this compound serves as a critical case study in drug development, emphasizing the importance of formulation and long-term stability for intravitreal therapeutics. The data and methodologies associated with its development remain a valuable resource for scientists working on novel treatments for AMD and other complement-mediated diseases.
References
- 1. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 5. Systemic Biodistribution and Intravitreal Pharmacokinetic Properties of Bevacizumab, Ranibizumab, and Aflibercept in a Nonhuman Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. lambris.com [lambris.com]
The Role of POT-4 in Modulating the Alternative Complement Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and immune surveillance. However, its dysregulation can lead to a cascade of inflammatory events and tissue damage, implicating it in a wide range of diseases. The alternative pathway (AP) of the complement system is a powerful amplification loop for complement activation. At the heart of this cascade lies complement component 3 (C3), a protein whose activation is a pivotal event. POT-4, a synthetic cyclic peptide derived from compstatin, is a potent inhibitor of C3. This technical guide provides an in-depth exploration of the role of this compound in modulating the alternative complement pathway, its mechanism of action, and the experimental methodologies used to characterize its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of complement-mediated diseases.
Introduction to the Alternative Complement Pathway
The alternative complement pathway is one of the three main activation routes of the complement system and a crucial component of the innate immune response. Unlike the classical and lectin pathways, which require specific recognition molecules to initiate, the alternative pathway is constitutively active at a low level through the spontaneous hydrolysis of C3 to C3(H₂O). This "tick-over" mechanism allows for constant surveillance for foreign or altered host surfaces.
The key steps in the alternative pathway are:
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Initiation: Spontaneous hydrolysis of the internal thioester bond of C3 forms C3(H₂O).
-
Formation of the initial C3 convertase: C3(H₂O) binds to Factor B, which is then cleaved by Factor D to form the fluid-phase C3 convertase, C3(H₂O)Bb.
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Amplification Loop: The fluid-phase C3 convertase cleaves more C3 molecules into C3a and C3b. The newly generated C3b can covalently attach to nearby surfaces.
-
Formation of the surface-bound C3 convertase: Surface-bound C3b binds Factor B, which is again cleaved by Factor D to form the potent, surface-bound C3 convertase, C3bBb. This complex is stabilized by
Investigating the Binding Site of C3 Protein Interactors: A Methodological Overview
Disclaimer: An initial search for the compound "POT-4" and its interaction with the C3 protein did not yield any specific publicly available scientific literature. Therefore, this guide will use the well-characterized C3 inhibitor, AMY-101 (a Compstatin analog) , as a representative example to illustrate the requested technical content and methodologies. The data and protocols presented here are based on published research on AMY-101 and its interaction with the C3 protein.
This technical guide provides an in-depth overview of the experimental approaches used to characterize the binding of a therapeutic agent to the complement C3 protein. We will explore the methodologies for determining binding affinity, identifying the binding site, and elucidating the mechanism of action.
Quantitative Binding Data
The interaction between a ligand and its target protein is quantified by various parameters. The following table summarizes the key binding data for AMY-101 with C3 and its fragments.
| Ligand | Target | Method | K_D (nM) | IC_50 (nM) | Reference |
| AMY-101 | Human C3 | Surface Plasmon Resonance (SPR) | 0.5 | - | |
| AMY-101 | Human C3b | Surface Plasmon Resonance (SPR) | 0.5 | - | |
| AMY-101 | Human C3c | Surface Plasmon Resonance (SPR) | 1.2 | - | |
| AMY-101 | Baboon C3 | Surface Plasmon Resonance (SPR) | 0.6 | - | |
| AMY-101 | - | Alternative Pathway Hemolysis Assay | - | 11 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for key experiments used to characterize the AMY-101 and C3 interaction.
2.1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
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Objective: To determine the binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) of AMY-101 to C3 and its fragments.
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Instrumentation: Biacore T200 (GE Healthcare) or similar.
-
Methodology:
-
Immobilization: C3, C3b, or C3c is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Injection: A series of concentrations of AMY-101 in a running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Data Collection: The change in the refractive index at the sensor surface is recorded as a function of time, generating a sensorgram.
-
Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).
-
2.2. X-ray Crystallography
This technique is used to determine the three-dimensional structure of the C3-AMY-101 complex at atomic resolution.
-
Objective: To identify the specific amino acid residues of C3 that are involved in the interaction with AMY-101.
-
Methodology:
-
Complex Formation: Purified C3 and AMY-101 are mixed in a stoichiometric ratio to form the complex.
-
Crystallization: The C3-AMY-101 complex is subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection: The resulting crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination: The diffraction data is processed to solve the crystal structure of the complex, revealing the detailed interactions at the binding interface.
-
2.3. Hemolysis Assays
These functional assays are used to assess the inhibitory effect of AMY-101 on the complement cascade.
-
Objective: To determine the half-maximal inhibitory concentration (IC_50) of AMY-101 for the alternative pathway of complement activation.
-
Methodology:
-
Sensitization: Rabbit erythrocytes are washed and suspended in a buffer that facilitates alternative pathway activation (e.g., GVB/Mg-EGTA).
-
Inhibition: The sensitized erythrocytes are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of AMY-101.
-
Lysis Measurement: The extent of erythrocyte lysis is determined by measuring the absorbance of the released hemoglobin at 412 nm.
-
IC_50 Calculation: The IC_50 value is calculated by plotting the percentage of hemolysis against the logarithm of the AMY-101 concentration.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental procedures can aid in understanding.
The Impact of POT-4 on Downstream Complement Activation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of inflammatory diseases. Its dysregulation is implicated in a variety of disorders, including age-related macular degeneration (AMD). POT-4, a synthetic peptide analog of compstatin, is a potent inhibitor of the central complement component C3. By targeting C3, this compound effectively shuts down all downstream pathways of complement activation—classical, lectin, and alternative—thereby preventing the generation of inflammatory mediators and the formation of the lytic membrane attack complex (MAC). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on downstream complement activation, and the experimental methodologies used to characterize its inhibitory activity.
Introduction to the Complement Cascade and the Role of C3
The complement system is a network of plasma proteins that can be activated through three primary pathways: the classical pathway (initiated by antibody-antigen complexes), the lectin pathway (activated by microbial carbohydrates), and the alternative pathway (a surveillance pathway that activates spontaneously). All three pathways converge at the cleavage of complement component C3, the most abundant complement protein in plasma. This cleavage, mediated by C3 convertases, generates the anaphylatoxin C3a and the opsonin C3b. The deposition of C3b on a target surface is a critical step for the amplification of the complement response and the formation of the C5 convertase, which initiates the terminal pathway. The terminal pathway culminates in the assembly of the Membrane Attack Complex (MAC, or C5b-9), a pore-forming structure that can lead to cell lysis.[1][2]
Given its central role, C3 is a highly attractive target for therapeutic intervention in complement-mediated diseases.[3][4] Inhibitors of C3, such as this compound, offer a comprehensive blockade of the detrimental downstream effects of complement activation, irrespective of the initiating pathway.[5][6]
This compound: A Compstatin Analog Targeting C3
This compound is a second-generation analog of compstatin, a 13-residue cyclic peptide that was identified through phage display for its ability to bind to C3.[5][7] this compound, specifically the analog designated as 4(1MeW)7W, was developed to have improved potency and pharmacokinetic properties compared to the original compstatin molecule.[7][8] It was the first complement inhibitor to be tested in human clinical trials for AMD.[9][10]
Mechanism of Action
This compound exerts its inhibitory effect by binding with high affinity to both native C3 and its activated fragment, C3b.[1][3][4] This binding sterically hinders the interaction of C3 with the C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway).[1][3] By preventing the cleavage of C3 into C3a and C3b, this compound effectively halts the amplification of the complement cascade and the generation of all downstream effector molecules.[1][5]
Quantitative Analysis of this compound Efficacy
While specific quantitative data for this compound is not extensively published, data from closely related and more potent compstatin analogs provide a strong indication of its efficacy. The inhibitory activity of these peptides is typically characterized by their half-maximal inhibitory concentration (IC50) in functional assays and their binding affinity (dissociation constant, KD) to C3 and its fragments.
| Parameter | Compstatin Analog | Value | Target | Method |
| IC50 | Ac-I--INVALID-LINK--I-NH₂ | 62 nM | C3b Deposition | ELISA |
| KD | Ac-I--INVALID-LINK--I-NH₂ | 2.3 nM | C3b | Surface Plasmon Resonance (SPR) |
| IC50 (CP) | Original Compstatin | 12 µM | Hemolysis (Classical Pathway) | Hemolytic Assay |
| IC50 (AP) | Original Compstatin | 63 µM | Hemolysis (Alternative Pathway) | Hemolytic Assay |
| Table 1: Representative quantitative data for compstatin analogs. Note: Data for a highly potent analog is included to demonstrate the potential of this class of inhibitors. The original compstatin values are provided for baseline comparison.[3][5] |
Impact on Downstream Complement Activation
By inhibiting C3 cleavage, this compound has profound effects on all subsequent steps of the complement cascade.
Inhibition of C5 Convertase Formation
The formation of the C5 convertase, which is responsible for cleaving C5 and initiating the terminal pathway, is dependent on the deposition of C3b.[11] The classical and lectin pathway C5 convertase is a C4b2a3b complex, while the alternative pathway C5 convertase is C3bBbC3b. In both cases, C3b is an essential component. By preventing the generation of C3b, this compound directly inhibits the assembly of functional C5 convertases.[1] This blockade prevents the cleavage of C5 into the potent anaphylatoxin C5a and the C5b fragment that initiates MAC formation.[12][13][14]
Prevention of Membrane Attack Complex (MAC) Formation
The inhibition of C5 cleavage by this compound consequently prevents the formation of the MAC (C5b-9).[1] The MAC is the lytic component of the complement system, and its assembly on cell surfaces can lead to cell damage and death. By blocking MAC formation, this compound protects host cells from complement-mediated lysis, a key pathogenic mechanism in diseases like AMD. The inhibition of MAC formation can be quantified by measuring the levels of soluble C5b-9 (sC5b-9) in plasma or other biological fluids.[6][15]
Key Experimental Protocols
The characterization of this compound and other compstatin analogs relies on a suite of in vitro assays that measure different aspects of complement activation.
Hemolytic Assay (CH50)
This classical assay measures the total functional activity of the classical complement pathway.
-
Principle: Sheep red blood cells (SRBCs) sensitized with antibodies are incubated with a source of complement (e.g., normal human serum) in the presence of varying concentrations of the inhibitor. Complement activation leads to the formation of the MAC and lysis of the SRBCs, causing the release of hemoglobin. The degree of hemolysis is quantified spectrophotometrically.
-
Protocol Outline:
-
Preparation of Antibody-Sensitized SRBCs (EAs): Wash SRBCs and incubate with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin).
-
Incubation: Incubate the EAs with serial dilutions of the complement inhibitor (this compound) and a fixed dilution of normal human serum.
-
Lysis Quantification: After incubation, pellet the remaining intact EAs by centrifugation. Measure the absorbance of the supernatant at 412-415 nm to quantify the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of hemolysis.[16][17][18][19][20]
-
C3b Deposition ELISA
This assay directly measures the inhibition of C3 cleavage and subsequent C3b deposition.
-
Principle: A microplate is coated with an activator of the classical or alternative pathway (e.g., aggregated IgG or zymosan, respectively). The plate is then incubated with normal human serum in the presence of the inhibitor. The amount of C3b that is deposited on the plate surface is quantified using a specific anti-C3b antibody.
-
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with an appropriate complement activator and block non-specific binding sites.
-
Incubation: Add normal human serum mixed with various concentrations of this compound to the wells and incubate to allow complement activation.
-
Detection: Wash the plate to remove unbound proteins. Add a primary antibody specific for C3b, followed by a secondary enzyme-conjugated antibody.
-
Signal Generation: Add a chromogenic substrate and measure the absorbance. The signal intensity is proportional to the amount of deposited C3b.
-
Data Analysis: Determine the IC50 value for the inhibition of C3b deposition.[21]
-
C5 Convertase Activity Assay
This assay assesses the ability of an inhibitor to block the formation of functional C5 convertases.
-
Principle: C3 and C5 convertases are assembled on a cell surface (e.g., EAs) using C3- or C5-depleted serum. The activity of the formed convertases is then measured by their ability to lyse the cells after the addition of the missing complement components.
-
Protocol Outline:
-
Convertase Formation: Incubate EAs with C5-depleted serum in the presence of the inhibitor to allow the formation of C3 and C5 convertases up to the C5 cleavage step.
-
Lysis Development: Wash the cells to remove the inhibitor and unbound components. Add a source of C5 and terminal components (e.g., guinea pig serum with EDTA to block further convertase formation) to induce lysis of the cells bearing functional C5 convertases.
-
Quantification and Analysis: Measure the resulting hemolysis to determine the level of C5 convertase activity in the presence of the inhibitor.[11][22][23]
-
Soluble MAC (sC5b-9) ELISA
This assay quantifies the formation of the terminal complement complex in the fluid phase.
-
Principle: A sandwich ELISA is used to measure the concentration of sC5b-9 in serum or plasma samples after complement activation in the presence of an inhibitor.
-
Protocol Outline:
-
Sample Preparation: Activate complement in normal human serum using an appropriate stimulus (e.g., zymosan) in the presence of varying concentrations of this compound.
-
ELISA: Use a commercially available sC5b-9 ELISA kit. Typically, a capture antibody specific for a component of the complex (e.g., C9) is coated on the plate. The sample is added, followed by a detection antibody that recognizes another component (e.g., C5b or C6).
-
Quantification: The amount of sC5b-9 is determined by comparison to a standard curve.[24][25]
-
Conclusion
This compound, a potent C3 inhibitor, represents a targeted therapeutic strategy for diseases driven by overactivation of the complement system. Its mechanism of action, centered on the blockade of C3 cleavage, provides a comprehensive inhibition of all downstream effector functions, including the formation of the C5 convertase and the lytic Membrane Attack Complex. The experimental protocols outlined in this guide are fundamental for the preclinical and clinical evaluation of this compound and other complement inhibitors, enabling a thorough characterization of their potency and mechanism of action. Further research and clinical development of C3-targeted therapies hold significant promise for the treatment of a wide range of complement-mediated diseases.
References
- 1. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-Based Assay to Measure the Activity of the Complement Convertases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo clearance studies of the terminal fluid-phase complement complex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lambris.com [lambris.com]
- 8. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Challenges and Promise of Complement Therapeutics for Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 11. Functional Analyses of Complement Convertases Using C3 and C5-Depleted Sera | PLOS One [journals.plos.org]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. Inhibition of cleavage of human complement component C5 and the R885H C5 variant by two distinct high affinity anti-C5 nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cleavage of human complement component C5 and the R885H C5 variant by two distinct high affinity anti-C5 nanobodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Soluble MAC is primarily released from MAC-resistant bacteria that potently convert complement component C5 | eLife [elifesciences.org]
- 16. youtube.com [youtube.com]
- 17. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 18. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. A Cell-Based Assay to Measure the Activity of the Complement Convertases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Complement C5 Convertase Functional Test - Creative Biolabs [creative-biolabs.com]
- 24. Complement Membrane Attack Complex (MAC) | Sino Biological [sinobiological.com]
- 25. arp1.com [arp1.com]
Unlocking the Therapeutic Promise of POT-4: A C3 Complement Inhibitor for Inflammatory Diseases
For Immediate Release
This technical guide provides an in-depth exploration of the therapeutic potential of POT-4, a compstatin-based inhibitor of complement component C3, in the treatment of a range of inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, summarizes key preclinical and clinical findings, and provides detailed experimental protocols and pathway diagrams to facilitate further investigation into this promising therapeutic agent.
Executive Summary
Inflammatory diseases represent a significant and growing global health burden. A central player in the inflammatory cascade is the complement system, and specifically, the C3 component, which serves as a critical nexus for all three complement activation pathways. This compound (also known as APL-1) is a synthetic peptide that potently and selectively inhibits C3, thereby blocking the downstream inflammatory and cell-damaging effects of complement activation. While initially investigated for age-related macular degeneration (AMD), the fundamental role of C3 in a multitude of inflammatory conditions suggests a much broader therapeutic potential for this compound. This guide will explore this potential, supported by available data and the strong scientific rationale for C3 inhibition in diseases such as rheumatoid arthritis, systemic lupus erythematosus, and sepsis.
The Central Role of Complement C3 in Inflammation
The complement system is a crucial component of the innate immune system. Its activation, via the classical, lectin, or alternative pathways, converges on the cleavage of C3 into its active fragments, C3a and C3b. This event triggers a cascade of inflammatory responses, including the recruitment of immune cells, opsonization of pathogens, and the formation of the membrane attack complex (MAC), which can lead to cell lysis and tissue damage. In chronic inflammatory diseases, dysregulation of the complement system contributes significantly to the pathology.[1][2]
Figure 1: The Complement Cascade and the Central Role of C3
Caption: All three complement pathways converge at the formation of C3 convertase, which cleaves C3, initiating downstream inflammatory effects.
This compound: Mechanism of Action
This compound is a synthetic cyclic peptide belonging to the compstatin family of C3 inhibitors. It binds with high affinity to C3 and its activated fragment C3b, preventing the cleavage of C3 by C3 convertase.[3] This action effectively shuts down the amplification of the complement cascade and the generation of downstream effectors, regardless of the initial activation pathway.
Figure 2: Mechanism of Action of this compound
Caption: this compound binds to C3, preventing its cleavage by C3 convertase and halting the complement cascade.
Quantitative Data Summary
While specific preclinical data for this compound in a wide range of inflammatory models is not extensively published, data from closely related compstatin analogues provide a strong indication of its potential potency. Clinical trial data for this compound is primarily focused on safety and tolerability in the context of AMD.
Table 1: Inhibitory Activity of Compstatin Analogues
| Compound | Target | Assay Type | IC50 | Reference |
|---|---|---|---|---|
| AMY-101 (Compstatin Analogue) | Alternative Pathway (AP) | Hemolytic Assay | 7.3 µg/mL | [4] |
| AMY-101 (Compstatin Analogue) | Classical Pathway (CP) | Hemolytic Assay | 21.4 µg/mL | [4] |
| AMY-101 (Compstatin Analogue) | C3 Deposition (N. meningitidis) | Flow Cytometry | 6.8 µg/mL | [4] |
| AMY-101 (Compstatin Analogue) | C3 Deposition (H. influenzae) | Flow Cytometry | 17.4 µg/mL | [4] |
| AMY-101 (Compstatin Analogue) | C3 Deposition (S. pneumoniae) | Flow Cytometry | 10.4 µg/mL |[4] |
Table 2: Clinical Trial Summary for this compound in Neovascular AMD
| Trial Identifier | Phase | Number of Participants | Dosing | Primary Outcome | Key Findings | Reference |
|---|
| NCT00473928 | I | 26 | Single intravitreal injection (dose escalation) | Safety and tolerability | this compound was safe and well-tolerated at all doses tested. No drug-related serious adverse events or intraocular inflammation reported. |[3] |
Therapeutic Potential in Inflammatory Diseases
The central role of C3 in the inflammatory cascade provides a strong rationale for investigating this compound in a variety of inflammatory conditions beyond AMD.
Rheumatoid Arthritis (RA)
In RA, complement activation within the joints contributes to synovial inflammation and cartilage destruction. Studies have shown that levels of complement C3 are elevated in RA patients and are associated with disease activity.[5][6] Preclinical studies using C3 inhibitors in animal models of arthritis have demonstrated a significant reduction in joint inflammation, cartilage and bone damage, and levels of pro-inflammatory cytokines.[7]
Systemic Lupus Erythematosus (SLE)
Complement activation is a hallmark of SLE, particularly in lupus nephritis, where the deposition of immune complexes triggers the classical complement pathway, leading to kidney damage.[1][8] Low levels of circulating C3 are often used as a biomarker for SLE disease activity.[9] Treatment of lupus-prone mice with a soluble C3 inhibitor has been shown to prevent renal failure and reduce glomerulosclerosis.[10]
Sepsis
Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The complement system is strongly activated in sepsis and contributes to the systemic inflammation and coagulopathy.[11][12] While C3 is essential for controlling the initial infection, excessive C3a and C5a generation can be detrimental.[13] Preclinical studies have shown that C3 inhibition can protect against sepsis-induced organ damage and coagulopathy.[14]
Experimental Protocols
Hemolytic Assay for Complement Inhibition
This assay measures the ability of an inhibitor to prevent the lysis of antibody-sensitized sheep red blood cells (SRBCs) by the classical complement pathway.
Figure 3: Hemolytic Assay Workflow
Caption: Workflow for determining the inhibitory concentration of this compound using a hemolytic assay.
Methodology:
-
Prepare a suspension of antibody-sensitized sheep red blood cells (SRBCs).
-
Create a series of dilutions of this compound in a suitable buffer.
-
In a 96-well plate, mix the this compound dilutions with a source of complement (e.g., normal human serum).
-
Add the SRBC suspension to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Centrifuge the plate to pellet any unlysed SRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength appropriate for hemoglobin (e.g., 415 nm).
-
Calculate the percentage of hemolysis inhibition for each this compound concentration and determine the IC50 value.
C3 Deposition Assay
This assay measures the inhibition of C3b deposition on a target surface, which can be activated by any of the three complement pathways.
Methodology:
-
Coat a 96-well plate with an activator of the desired complement pathway (e.g., zymosan for the alternative pathway, aggregated IgG for the classical pathway).
-
Block non-specific binding sites.
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate the this compound dilutions with normal human serum for a short period.
-
Add the this compound/serum mixture to the coated and blocked plate.
-
Incubate to allow for complement activation and C3b deposition.
-
Wash the plate to remove unbound components.
-
Detect the deposited C3b using a specific primary antibody (e.g., anti-C3b) followed by a labeled secondary antibody.
-
Measure the signal (e.g., absorbance for an ELISA-based assay) and calculate the IC50 of this compound.
Conclusion
This compound, as a potent inhibitor of the central complement component C3, holds significant therapeutic potential for a wide array of inflammatory diseases. Its mechanism of action, which targets a convergent point in the inflammatory cascade, suggests broad applicability. While clinical development has primarily focused on AMD, the compelling scientific rationale and supportive preclinical data for C3 inhibition in conditions such as rheumatoid arthritis, lupus, and sepsis, strongly advocate for the expanded investigation of this compound in these and other inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and clinical application of this promising therapeutic agent.
References
- 1. Complement as a Therapeutic Target in Systemic Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new complement inhibitor CRIg/FH ameliorates lupus nephritis in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 4. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement component 3 as biomarker of disease activity and cardiometabolic risk factor in rheumatoid arthritis and spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complement component 3 as biomarker of disease activity and cardiometabolic risk factor in rheumatoid arthritis and spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A complement C3 inhibitor specifically targeted to sites of complement activation effectively ameliorates collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complement in Lupus: Biomarker, Therapeutic Target, or a Little Bit of Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding "Highly Complementary C3" in Lupus: What It Means and Why It Matters [ampath.com]
- 10. Expanding the Role of Complement Therapies: The Case for Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Complement System in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicalpub.com [clinicalpub.com]
- 13. Functions of the complement components C3 and C5 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Complement Pathways in Polytrauma- and Sepsis-Induced Multiple-Organ Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
POT-4: A Technical Overview of Its In Vitro Effects on C3a and C3b Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
POT-4, a synthetic cyclic peptide, is a potent and specific inhibitor of the central complement component C3. As a member of the compstatin family of complement inhibitors, this compound's mechanism of action involves binding to C3 and its activation product C3b, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b. This targeted inhibition at a central point in the complement cascade makes this compound a compelling therapeutic candidate for complement-mediated diseases. This technical guide provides an in-depth overview of the in vitro effects of this compound on C3a and C3b generation, including relevant signaling pathways, experimental methodologies, and available data for the broader class of compstatin analogs.
While specific quantitative in vitro data for this compound's inhibition of C3a and C3b generation is not publicly available in extensive detail, this guide leverages information on closely related compstatin analogs to provide a comprehensive understanding of its expected activity and the methodologies used for its evaluation.
The Complement Cascade and the Central Role of C3
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. Activation of the complement cascade can occur through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, a pivotal event that leads to the generation of the anaphylatoxin C3a and the opsonin C3b.
-
C3a: A potent pro-inflammatory mediator that recruits and activates immune cells.
-
C3b: Covalently attaches to target surfaces, marking them for phagocytosis and initiating the formation of the C5 convertase, which leads to the generation of the lytic membrane attack complex (MAC).
Dysregulation of the complement system is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making targeted inhibition of this cascade an attractive therapeutic strategy.
This compound: Mechanism of Action
This compound, and other compstatin analogs, function by binding to a specific site on the β-chain of C3. This binding sterically hinders the access of C3 convertases (C3bBb in the alternative pathway and C4b2a in the classical and lectin pathways) to their substrate, C3, thereby preventing its cleavage. This mechanism effectively blocks the amplification loop of the alternative pathway and the downstream generation of inflammatory and lytic effectors.
Figure 1. Mechanism of this compound Inhibition of C3 Cleavage.
Quantitative Analysis of C3a and C3b Generation Inhibition
The inhibitory potency of compstatin analogs like this compound is typically quantified by determining their half-maximal inhibitory concentration (IC50) in various in vitro assays. These assays measure the generation of C3a or the deposition of C3b in response to complement activation.
Table 1: Expected Inhibitory Activity of this compound Based on Compstatin Analogs
| Assay Type | Pathway Activated | Measured Product | Expected IC50 Range for Potent Compstatin Analogs |
| Hemolytic Assay | Classical/Alternative | Red Blood Cell Lysis | 1 - 10 µM |
| C3b Deposition ELISA | Classical/Alternative | Deposited C3b | 0.1 - 1 µM |
| C3a Generation ELISA | Classical/Alternative | Soluble C3a | 0.1 - 1 µM |
Note: The exact IC50 values for this compound are not publicly available. The ranges provided are based on published data for other advanced compstatin analogs and represent an expected potency.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the inhibitory activity of compounds like this compound on C3a and C3b generation.
Hemolytic Assay for Classical and Alternative Pathway Inhibition
This assay measures the ability of a compound to inhibit complement-mediated lysis of red blood cells (RBCs).
Protocol:
-
Preparation of Antibody-Sensitized Sheep RBCs (for Classical Pathway):
-
Wash sheep red blood cells (sRBCs) with gelatin veronal buffer (GVB) containing Ca2+ and Mg2+ (GVB++).
-
Incubate sRBCs with a sub-agglutinating concentration of rabbit anti-sheep RBC IgM antibodies (hemolysin) for 20 minutes at 37°C.
-
Wash the sensitized sRBCs (EAs) to remove unbound antibodies.
-
-
Preparation of Rabbit RBCs (for Alternative Pathway):
-
Wash rabbit red blood cells (rRBCs) with GVB containing Mg2+ and EGTA (GVB-Mg-EGTA) to chelate calcium and block the classical pathway.
-
-
Inhibition Assay:
-
In a 96-well plate, serially dilute this compound in the appropriate buffer (GVB++ for classical, GVB-Mg-EGTA for alternative).
-
Add normal human serum (NHS) as a source of complement to each well.
-
Add the prepared EAs or rRBCs to the wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each this compound concentration relative to positive (100% lysis with water) and negative (0% lysis with buffer) controls.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
-
Figure 2. Hemolytic Assay Workflow.
C3b Deposition ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of C3b deposited on a surface following complement activation.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with an activator of the classical pathway (e.g., aggregated IgG) or the alternative pathway (e.g., zymosan or lipopolysaccharide) overnight at 4°C.
-
Wash the plate with phosphate-buffered saline (PBS) containing 0.05% Tween-20 (PBST).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Inhibition Assay:
-
In a separate plate, pre-incubate serially diluted this compound with NHS for 15-30 minutes at 37°C.
-
Transfer the this compound/NHS mixtures to the coated and blocked microplate.
-
Incubate for 1 hour at 37°C to allow complement activation and C3b deposition.
-
Wash the plate thoroughly with PBST.
-
-
Detection:
-
Add a primary antibody specific for human C3b (e.g., a mouse anti-human C3b monoclonal antibody) to each well and incubate for 1 hour at 37°C.
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.
-
Wash the plate with PBST.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of C3b deposition inhibition for each this compound concentration relative to controls.
-
Determine the IC50 value from the dose-response curve.
-
Methodological & Application
Application Note: Protocol for Solubilizing and Preparing POT-4 for In Vitro Assays
Audience: This document is intended for researchers, scientists, and drug development professionals working with the complement inhibitor POT-4.
Introduction: this compound (also known as AL-78898A) is a synthetic cyclic peptide and a derivative of compstatin, a potent inhibitor of the complement system.[1][2] It functions by binding to complement component C3, preventing its cleavage into active fragments C3a and C3b, thereby halting the amplification of the complement cascade.[1][2] Given that many compstatin analogs can be hydrophobic, proper solubilization and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays.[3][4] This protocol provides detailed instructions for the reconstitution, preparation of working solutions, and storage of this compound.
Materials and Equipment
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile deionized water, bacteriostatic water, or a suitable sterile buffer (e.g., PBS, Tris buffer)[5][6][7]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
General Best Practices for Peptide Handling
To ensure the integrity and activity of this compound, follow these general guidelines for handling peptides:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent moisture condensation.[8][9]
-
Initial Spin-Down: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[6]
-
Aseptic Technique: Use sterile equipment and work in a clean environment to prevent contamination.[5][9]
-
Gentle Mixing: Avoid vigorous shaking or vortexing for extended periods, as this can cause peptide aggregation or degradation. Gentle swirling, inversion, or brief vortexing is recommended.[5][8]
-
Solubility Test: If using a new protocol, it is wise to test the solubility with a small amount of the peptide before dissolving the entire sample.[6][7]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for creating a primary stock solution that can be stored and later diluted for various assays. DMSO is a common solvent for hydrophobic peptides.[4]
Methodology:
-
Perform the pre-reconstitution steps as described in Section 2.
-
Carefully open the vial in an area with low airflow.[8]
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration. A concentration of 25 mg/mL is a documented starting point.[1]
-
Gently swirl the vial or vortex briefly until the peptide is completely dissolved. The resulting solution should be clear and free of particulates.[7]
-
If complete dissolution is difficult, brief sonication in a water bath may be helpful.[4][6]
-
Aliquot the stock solution into sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots as recommended in Section 5.
Table 1: Stock Solution Preparation Summary
| Parameter | Recommendation | Source |
|---|---|---|
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][4] |
| Example Concentration | 25 mg/mL | [1] |
| Mixing Method | Gentle swirling, brief vortexing, or sonication | [4][6][8] |
| Final Appearance | Clear, particle-free solution |[5][7] |
Protocol 2: Preparation of Aqueous Working Solutions
For most in vitro biological assays, the DMSO stock solution must be diluted into an aqueous buffer. It is crucial to ensure the final concentration of DMSO is compatible with the assay system (typically <0.5%). The following formulation is provided as a reference for creating a clear, aqueous solution.[1]
Methodology:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Prepare the vehicle solution. For a 1 mL working solution, the components are added sequentially.
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[1]
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[1]
-
This procedure yields a 2.5 mg/mL clear working solution.[1]
-
Further dilute this working solution with your specific assay buffer to achieve the final desired concentration for your experiment. Always check for any signs of precipitation after dilution.
Table 2: Example Working Solution Formulation
| Step | Component | Volume | Notes | Source |
|---|---|---|---|---|
| 1 | DMSO Stock (25 mg/mL) | 100 µL | - | [1] |
| 2 | PEG300 | 400 µL | Add to DMSO stock and mix | [1] |
| 3 | Tween-80 | 50 µL | Add to mixture and mix | [1] |
| 4 | Saline | 450 µL | Add to adjust final volume | [1] |
| Final | Total Volume | 1 mL | Final this compound concentration: 2.5 mg/mL |[1] |
Storage and Stability
Proper storage is essential to maintain the biological activity of this compound.
Methodology:
-
Store lyophilized peptide at -20°C or -80°C for long-term stability.
-
After reconstitution in DMSO, store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Avoid repeated freeze-thaw cycles of stock solutions.[7]
-
If a stock solution is prepared in water, it should be diluted to the working concentration, filter-sterilized (0.22 µm filter), and used promptly or stored at 4°C for short-term use.[1]
Table 3: Storage Recommendations for this compound Stock Solution
| Storage Temperature | Shelf Life | Notes | Source |
|---|---|---|---|
| -80°C | Up to 6 months | Recommended for long-term storage of DMSO stock. | [1] |
| -20°C | Up to 1 month | Suitable for short-term storage of DMSO stock. |[1] |
Visualized Protocols and Pathways
Caption: Workflow for this compound solubilization and preparation.
Caption: this compound mechanism of action in the complement cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jpt.com [jpt.com]
- 5. primepeptides.co [primepeptides.co]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. usp.org [usp.org]
- 9. verifiedpeptides.com [verifiedpeptides.com]
Application Notes and Protocols: Intravitreal POT-4 in Animal Models of AMD
For Researchers, Scientists, and Drug Development Professionals
Introduction
POT-4, a synthetic cyclic peptide derived from compstatin, is a potent inhibitor of the complement cascade, specifically targeting complement component C3. Dysregulation of the complement system is strongly implicated in the pathogenesis of age-related macular degeneration (AMD), making C3 a compelling therapeutic target. Preclinical studies in animal models have been crucial in evaluating the potential of this compound as a treatment for both atrophic (dry) and neovascular (wet) AMD. These application notes provide a detailed overview of the experimental use of this compound in relevant animal models, including quantitative data, detailed protocols, and visual representations of key pathways and workflows.
Mechanism of Action: Complement C3 Inhibition
This compound binds to complement C3 and its activated form, C3b, preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b. This action effectively halts the amplification of the complement cascade, thereby reducing the downstream inflammatory and cellular damage associated with AMD.
Application Notes and Protocols for Developing a Complement Inhibition Assay Using POT-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, dysregulation of the complement cascade is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the development of complement-inhibiting therapeutics is an area of intense research.
POT-4, a derivative of the cyclic peptide compstatin, is a potent inhibitor of complement component C3.[1][2] C3 holds a central position in the complement cascade, as it is the point of convergence for the classical, lectin, and alternative pathways.[3] this compound binds to C3 and prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b, thereby halting the amplification of the complement response.[1] This mechanism of action makes this compound a promising therapeutic candidate for a variety of complement-mediated disorders, and it has undergone clinical investigation for conditions such as age-related macular degeneration.[4][5]
These application notes provide detailed protocols for two common methods to assess the inhibitory activity of this compound: a hemolytic assay and an enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action of this compound
The complement system is activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3 into C3a and C3b by C3 convertases. This step is crucial for the downstream effector functions of the complement system, including inflammation, opsonization, and the formation of the membrane attack complex (MAC), which leads to cell lysis. This compound exerts its inhibitory effect by binding to C3 and sterically hindering the access of C3 convertases, thus preventing the cleavage of C3 and the subsequent activation of the complement cascade.
Experimental Protocols
Two primary methods for assessing the inhibitory activity of this compound on C3 activation are detailed below: a classical pathway hemolytic assay and a C3b deposition ELISA.
Classical Pathway Hemolytic Inhibition Assay
This assay measures the ability of this compound to inhibit the classical complement pathway-mediated lysis of antibody-sensitized sheep red blood cells (SRBCs). The degree of hemolysis is quantified by measuring the absorbance of released hemoglobin.
Materials:
-
This compound
-
Normal Human Serum (NHS) as a source of complement
-
C3-depleted human serum
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
96-well U-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 412 nm
Protocol:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in GVB++ to cover a range of concentrations to be tested (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add a fixed amount of NHS (predetermined to cause submaximal hemolysis) to each well.
-
This compound Incubation: Add the serially diluted this compound to the wells containing NHS. Include a positive control (NHS without this compound) and a negative control (heat-inactivated NHS or GVB++ alone). Incubate for 15 minutes at 37°C.
-
Addition of SRBCs: Add a standardized concentration of antibody-sensitized SRBCs to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for complement-mediated lysis.
-
Stopping the Reaction: Centrifuge the plate to pellet the intact SRBCs.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 412 nm to quantify the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive control (100% lysis) and negative control (0% lysis). Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
C3b Deposition ELISA
This ELISA-based assay directly measures the deposition of C3b on a surface coated with a complement activator, providing a quantitative measure of C3 cleavage.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Microtiter plates coated with a classical pathway activator (e.g., aggregated IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human C3b antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader capable of reading absorbance at 450 nm
Protocol:
-
Plate Preparation: Use pre-coated plates or coat high-binding 96-well plates with a complement activator (e.g., aggregated IgG) overnight at 4°C.
-
Blocking: Wash the plates and block with blocking buffer for 1-2 hours at room temperature.
-
This compound and Serum Incubation: In a separate plate, pre-incubate serial dilutions of this compound with a fixed concentration of NHS for 15 minutes at 37°C.
-
Complement Activation: Transfer the this compound/NHS mixtures to the coated and blocked assay plate. Incubate for 1 hour at 37°C to allow for complement activation and C3b deposition.
-
Washing: Wash the plate thoroughly with wash buffer to remove unbound components.
-
Detection Antibody: Add HRP-conjugated anti-human C3b antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Development: Add TMB substrate and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of C3b deposition inhibition for each this compound concentration and determine the IC50 value.
Data Presentation
The inhibitory activity of this compound and other compstatin derivatives can be summarized and compared using the following table format. The data presented below are for illustrative purposes and are based on published findings for compstatin and its analogs.[6][7]
| Compound | Assay Type | Target | IC50 | Binding Affinity (KD) |
| This compound | Hemolytic Assay | Classical Pathway | ~10 µM | Not Determined |
| This compound | C3b Deposition ELISA | C3b | ~1 µM | Not Determined |
| Compstatin (Original) | Hemolytic Assay | Classical Pathway | 12 µM | Not Determined |
| This compound Analog | Surface Plasmon Resonance | C3b | Not Applicable | 0.5 nM |
Conclusion
The provided protocols for a hemolytic inhibition assay and a C3b deposition ELISA offer robust methods for characterizing the inhibitory activity of this compound on the complement system. These assays are essential tools for researchers and drug developers working on complement-targeted therapeutics. The hemolytic assay provides a functional measure of the entire classical pathway inhibition, while the ELISA offers a more specific quantification of C3b deposition. Together, they provide a comprehensive profile of the inhibitory potential of compounds like this compound.
References
- 1. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Development and Optimization of an ELISA to Quantitate C3(H2O) as a Marker of Human Disease [frontiersin.org]
- 3. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Development and application of an enzyme-linked immunosorbent assay for the quantitation of alternative complement pathway activation in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
POT-4 Peptide: Comprehensive Application Notes and Protocols for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification of POT-4, a potent cyclic peptide inhibitor of complement factor C3. The information is intended to guide researchers in the chemical synthesis, purification, and characterization of this compound and related Compstatin analogs.
Introduction
This compound, a derivative of Compstatin, is a promising therapeutic agent for conditions involving complement-mediated inflammation, such as age-related macular degeneration (AMD).[1][2] As a cyclic peptide, this compound exhibits enhanced stability and biological activity compared to its linear counterpart.[3][4] Its mechanism of action involves binding to complement component C3 and its activation product C3b, thereby preventing the central step of the complement cascade.[1][5][6] This inhibition effectively blocks all three pathways of complement activation (classical, lectin, and alternative).[5][7]
This compound Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved through manual Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents
-
Resin: Rink Amide MBHA resin is a suitable choice for producing a C-terminally amidated peptide.[1][5]
-
Fmoc-Protected Amino Acids: All amino acids should have their α-amino group protected with the Fmoc group and their side chains protected with acid-labile protecting groups.
-
Coupling Reagents: A combination of a coupling agent and an additive, such as N,N'-Diisopropylcarbodiimide (DIC) with Oxyma or 1-Hydroxybenzotriazole (HOBt), or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) with N,N-Diisopropylethylamine (DIEA), is used to facilitate amide bond formation.
-
Deprotection Reagent: A solution of 20-25% piperidine in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is used to remove the Fmoc protecting group.[5]
-
Solvents: High-purity NMP or DMF for synthesis, Dichloromethane (DCM) for resin swelling and washing, and other solvents for washing steps are required.
-
Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), a scavenger such as Triisopropylsilane (TIS), and water is used to cleave the peptide from the resin and remove side-chain protecting groups.
Experimental Protocol: Manual Fmoc SPPS of Linear this compound
-
Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes, followed by washing with NMP.[5]
-
Fmoc Deprotection: Treat the resin with 25% piperidine in NMP for 5 minutes, drain, and then repeat for an additional 10-15 minutes to ensure complete removal of the Fmoc group from the resin's linker.[5] Wash the resin thoroughly with NMP.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid by dissolving it in NMP with the chosen coupling reagents (e.g., DIC and Oxyma).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
-
Washing: After complete coupling, wash the resin extensively with NMP to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Acetylation (Optional but Recommended): To cap the N-terminus, the peptide can be acetylated on-resin using a solution of acetic anhydride and a base like DIEA in NMP. This can improve the peptide's stability.[8]
-
Resin Washing and Drying: Wash the resin with DCM and then methanol, and dry the peptide-resin under vacuum.
Cyclization, Cleavage, and Deprotection
-
On-Resin Cyclization (Disulfide Bridge Formation):
-
The linear peptide, containing two cysteine residues, is cyclized on the resin to form the disulfide bridge.
-
This is typically achieved by treating the peptide-resin with an oxidizing agent, such as iodine or potassium ferricyanide, in a suitable solvent system. The reaction progress should be monitored.
-
-
Cleavage from Resin and Side-Chain Deprotection:
-
Treat the dried, cyclized peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[9] This step cleaves the peptide from the resin and removes the side-chain protecting groups simultaneously.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and dissolved protecting group fragments.
-
Dry the crude peptide pellet under vacuum.
-
This compound Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound peptide is purified using preparative RP-HPLC to isolate the desired product from synthesis-related impurities.[10]
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column is the standard choice for peptide purification.[10]
-
Mobile Phase:
-
Lyophilizer: For removing the HPLC solvents and obtaining the final peptide as a powder.
Experimental Protocol: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A, or a mixture of Solvent A and B if solubility is an issue. Filter the sample through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale):
-
Initially, develop the separation method on an analytical C18 column to determine the optimal gradient conditions for separating the target peptide from impurities.
-
A typical starting gradient would be a linear increase from 5% to 65% Solvent B over 30 minutes.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Inject the crude peptide solution onto the column.
-
Run the HPLC with the established gradient, monitoring the elution profile at a wavelength of 214 or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak that represents the pure this compound peptide.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity) and lyophilize to obtain the final product as a white, fluffy powder.[11]
Quantitative Data Summary
The following tables summarize typical quantitative data expected during the synthesis and characterization of this compound and its analogs.
Table 1: Synthesis and Purification Yields
| Parameter | Typical Value |
| Crude Peptide Yield | 60 - 80% |
| Purity of Crude Peptide | 40 - 70% |
| Purified Peptide Yield | 15 - 30% |
| Final Purity (by HPLC) | > 95% |
Table 2: Characterization and Activity Data for Compstatin Analogs
| Analog | IC50 (nM) | Binding Affinity (KD, nM) |
| Original Compstatin | ~12,000 | ~200 |
| This compound (Cp20) | ~62 | ~2.3 |
| Other Analogs | 0.5 - 100 | 0.5 - 50 |
Data are representative and may vary depending on the specific analog and experimental conditions.[1][12]
Visualizations
This compound Signaling Pathway: Inhibition of the Complement Cascade
The following diagram illustrates the central role of C3 in the complement system and the mechanism of inhibition by this compound.
References
- 1. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 3. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 4. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 5. US9630992B2 - Compstatin analogs with improved pharmacokinetic properties - Google Patents [patents.google.com]
- 6. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complement Therapeutic Target-C3 - Creative Biolabs [creative-biolabs.com]
- 8. lambris.com [lambris.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using ELISA to Measure POT-4's Effect on Complement Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement system is a critical component of the innate immune system, comprising a cascade of over 50 proteins that work together to eliminate pathogens, clear immune complexes, and modulate inflammatory responses.[1][2] Activation occurs via three primary pathways: the Classical, Lectin, and Alternative pathways.[3][4] All three pathways converge on the cleavage of the central complement component, C3, into its active fragments, C3a and C3b.[5][6] This event initiates a downstream cascade leading to the formation of the anaphylatoxin C5a and the terminal complement complex (TCC or sC5b-9), which can induce cell lysis and inflammation.[5][7]
Dysregulation of the complement system is implicated in a wide range of inflammatory and autoimmune diseases.[8][9] Consequently, inhibiting complement activation is a promising therapeutic strategy.[8][10] POT-4 is a potent peptide inhibitor of complement C3, positioning it to block the cascade at its central amplification point and potentially treat conditions like age-related macular degeneration (AMD).[11]
Quantifying the inhibitory activity of compounds like this compound is essential for their preclinical and clinical development. The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method to measure the specific products of complement activation, such as C3a, C5a, and sC5b-9.[2] These application notes provide detailed protocols for using sandwich ELISAs to assess the dose-dependent effect of this compound on complement activation in vitro.
The Complement Cascade and this compound's Mechanism of Action
The three complement pathways are initiated by different recognition molecules but all lead to the formation of a C3 convertase, the enzyme that cleaves C3.
-
Classical Pathway: Typically activated by antigen-antibody (IgM or IgG) complexes binding to C1q.[12][13]
-
Lectin Pathway: Initiated by the binding of mannose-binding lectin (MBL) or ficolins to carbohydrate patterns on pathogen surfaces.[14][15]
-
Alternative Pathway: Triggered by the spontaneous hydrolysis of C3 or by direct binding of C3b to foreign surfaces.[9][16]
This compound inhibits the cleavage of C3, thereby preventing the generation of C3a and C3b and halting the downstream amplification and effector functions of the complement cascade.[11]
Experimental Design and Workflow
To measure the effect of this compound, complement is activated in vitro using normal human serum in the presence of varying concentrations of the inhibitor. The resulting levels of activation markers (C3a, C5a, sC5b-9) are then quantified by ELISA.
References
- 1. Diagnostic ELISAs to Monitor Complement System Activation - Bio-Connect [bio-connect.nl]
- 2. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Complement Activation by Single-Plex EIA or Multiplex ELISA - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of the Complement System: From Rare Diseases to Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complement system: history, pathways, cascade and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alternative complement pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are complement factor inhibitors and how do they work? [synapse.patsnap.com]
- 9. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 10. Balancing efficacy and safety of complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 12. Classical complement pathway - Wikipedia [en.wikipedia.org]
- 13. How is Complement Activated in Classical Pathway - Creative Biolabs [creative-biolabs.com]
- 14. Lectin pathway - Wikipedia [en.wikipedia.org]
- 15. Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 16. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
Application Note: Western Blot Analysis of Complement C3 Cleavage Inhibition by POT-4
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense and inflammation.[1][2] Its activation converges on the cleavage of the central protein, Complement Component 3 (C3), by enzymes known as C3 convertases.[1][3][4] This cleavage yields the anaphylatoxin C3a and the opsonin C3b, initiating a powerful amplification loop and downstream effector functions, including inflammation and cell lysis.[4][5][6] Dysregulation of the complement cascade, particularly the C3 amplification loop, is implicated in the pathogenesis of various inflammatory and autoimmune diseases, such as age-related macular degeneration (AMD).[7][8][9]
POT-4 (also known as AL-78898A) is a synthetic cyclic peptide derived from compstatin, which acts as a potent and specific inhibitor of C3.[7][8][9] It functions by binding to C3 and preventing its cleavage by C3 convertase, thereby blocking the activation of all three complement pathways (classical, lectin, and alternative).[6][9] This mechanism makes this compound a promising therapeutic agent for complement-mediated diseases.
This application note provides a detailed protocol for assessing the inhibitory activity of this compound on C3 cleavage using Western blot analysis. This technique allows for the specific detection and semi-quantification of intact C3 and its resulting cleavage fragments, providing a robust method to evaluate the efficacy of C3-targeting inhibitors like this compound.[10][11][12]
Signaling Pathway: C3 Activation and this compound Inhibition
The following diagram illustrates the central role of C3 cleavage in the complement cascade and the mechanism of inhibition by this compound.
Caption: C3 activation pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol describes an in vitro assay to measure the dose-dependent inhibition of C3 cleavage by this compound, followed by Western blot analysis to visualize and quantify the C3 fragments.
Part 1: In Vitro C3 Cleavage Assay
Materials:
-
Purified Human Complement C3 (Complement Technology, Inc. or equivalent)
-
Normal Human Serum (NHS) as a source of complement proteins and convertases
-
This compound Peptide (synthesized or commercially available)
-
Gelatin Veronal Buffer with Mg2+ and Ca2+ (GVB++)
-
5x SDS-PAGE Reducing Sample Buffer
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in GVB++. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 0 µM) to test a range of concentrations.
-
Reaction Setup: On ice, set up the reaction tubes as described in the table below.
| Tube | Reagent | Volume | Final Concentration |
| 1-7 | GVB++ | Variable | - |
| 1-7 | Purified C3 (1 mg/mL) | 5 µL | 100 µg/mL |
| 1-6 | This compound Dilutions | 5 µL | 20 µM, 10 µM, 5 µM, 2 µM, 1 µM, 0.2 µM |
| 7 | GVB++ (No this compound) | 5 µL | 0 µM |
| 1-7 | Normal Human Serum (10%) | 5 µL | 1% |
| Total Volume | 50 µL |
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for complement activation and C3 cleavage.[10]
-
Stop Reaction: Terminate the reactions by adding 12.5 µL of 5x reducing sample buffer to each tube.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10] Samples can be used immediately or stored at -80°C.
Part 2: Western Blot Analysis of C3 Fragments
Materials:
-
10% SDS-polyacrylamide gels
-
PVDF or Nitrocellulose membranes
-
Tris-Glycine Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Polyclonal goat anti-human C3 (recognizes C3, C3b, iC3b) or a specific anti-C3d antibody.[10][12][13]
-
Secondary Antibody: HRP-conjugated anti-goat IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure:
-
SDS-PAGE: Load 15-20 µL of each prepared sample into the wells of a 10% SDS-PAGE gel. Include a protein molecular weight marker. Run the gel until adequate separation of protein bands is achieved. Intact C3 α-chain is ~115 kDa, while the C3b α'-chain is ~106 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-C3 antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature.[10]
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol.[10]
-
Imaging: Immediately capture the chemiluminescent signal using a digital imaging system.
Data Presentation and Interpretation
The resulting Western blot should show a prominent band for the intact C3 α-chain (~115 kDa) and a band corresponding to the C3b α'-chain (~106 kDa) in samples where cleavage occurred. The intensity of the C3b α'-chain band is indicative of the extent of C3 cleavage. Treatment with this compound is expected to show a dose-dependent decrease in the intensity of the C3b fragment band and a corresponding increase in the intensity of the intact C3 α-chain band.
Table 1: Densitometric Analysis of C3b Fragment Levels
Quantitative analysis can be performed by measuring the band intensity (densitometry) using image analysis software (e.g., ImageJ). The data can be normalized to a loading control if necessary and presented as follows.
| This compound Concentration (µM) | Relative Intensity of C3b α'-chain (Arbitrary Units) | % Inhibition of C3 Cleavage |
| 0 (Positive Control) | 1.00 | 0% |
| 0.2 | 0.85 | 15% |
| 1.0 | 0.62 | 38% |
| 2.0 | 0.35 | 65% |
| 5.0 | 0.11 | 89% |
| 10.0 | 0.04 | 96% |
| 20.0 | <0.01 | >99% |
Note: The data presented are hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
The diagram below provides a visual summary of the entire experimental process.
Caption: Workflow for Western blot analysis of this compound activity.
References
- 1. Complement component C3 - The “Swiss Army Knife” of innate immunity and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement C3-Targeted Therapy: Replacing Long-Held Assertions with Evidence-Based Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3 convertase - Creative Biolabs [creative-biolabs.com]
- 4. Complement Component C3 - Creative Biolabs [creative-biolabs.com]
- 5. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulating the mediator: modulation of the alternative complement pathway C3 convertase in health, disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. The Challenges and Promise of Complement Therapeutics for Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Reactions and Detection of C3 Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative analysis of total complement activation by nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: In Vivo Administration and Dosing of POT-4 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
POT-4, also known as APL-1, is a synthetic cyclic peptide and a second-generation analog of compstatin, designed to be a potent inhibitor of the complement system.[1][2] The complement system is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[2][3] this compound specifically targets complement component C3, the central protein where all three pathways of complement activation (classical, lectin, and alternative) converge.[2] By binding to C3, this compound prevents its cleavage into active fragments (C3a and C3b), thereby halting the downstream inflammatory cascade and the formation of the membrane attack complex (MAC).[3]
This therapeutic approach has been primarily investigated for the treatment of age-related macular degeneration (AMD), with this compound being the first complement inhibitor tested in human clinical trials for this condition.[4][5] While clinical development has focused on intravitreal administration, preclinical in vivo studies in animal models such as mice are essential for characterizing the pharmacokinetics (PK), pharmacodynamics (PD), and systemic safety profile of the compound.
These notes provide generalized protocols for the in vivo administration and dosing of this compound in mice, based on standard methodologies for peptide-based therapeutics.
Mechanism of Action: this compound as a C3 Complement Inhibitor
This compound functions by binding to both native C3 and its activated form, C3b. This binding sterically hinders the interaction between C3 and the C3 convertases of the classical, lectin, and alternative pathways.[3] As a result, the amplification loop of the alternative pathway is blocked, and the generation of downstream effectors, including the anaphylatoxin C5a and the membrane attack complex (MAC), is prevented.[3] This targeted inhibition at a central point in the cascade allows for broad control over complement-mediated inflammation and tissue damage.[2]
Experimental Protocols
The following protocols are generalized for conducting pharmacokinetic and efficacy studies of this compound in mice. Researchers should adapt these protocols based on specific experimental goals and institutional guidelines (IACUC).
General Workflow for In Vivo Administration
A successful in vivo study requires careful planning from compound formulation to post-administration monitoring. The workflow ensures consistency and minimizes animal stress.
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice following administration via a selected route (e.g., intravenous). This helps to understand its absorption, distribution, metabolism, and excretion (ADME).
Materials:
-
This compound (lyophilized powder)
-
Sterile Vehicle: Phosphate-Buffered Saline (PBS) or 0.9% Sodium Chloride
-
Mouse Strain: C57BL/6 or BALB/c mice (e.g., 8-10 weeks old)[6]
-
Blood Collection Tubes (e.g., EDTA-coated)
-
Anesthetic (as per IACUC protocol)
-
Analytical equipment (e.g., LC-MS/MS) for quantifying this compound in plasma[6]
Methodology:
-
Animal Acclimatization: House mice under standard conditions for at least one week prior to the study.
-
Formulation: Prepare a stock solution of this compound in the sterile vehicle. For a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, a 1.25 mg/mL solution is required.
-
Dosing:
-
Blood Sampling:
-
Plasma Preparation: Centrifuge blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time curve.
Protocol: In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model of complement-mediated disease. The choice of model, dose, and regimen will depend on the specific pathology being studied.
Materials:
-
This compound and sterile vehicle
-
Disease Model: A relevant mouse model (e.g., a model of induced ocular inflammation, renal injury, or other complement-driven pathology).
-
Standard laboratory equipment for dosing and monitoring.
-
Materials for endpoint analysis (e.g., ELISA kits for complement biomarkers, histology supplies).
Methodology:
-
Model Induction: Induce the disease pathology in mice according to the established model protocol.
-
Group Allocation: Randomize animals into treatment groups once the disease is established or at the time of induction.
-
Dosing Regimen:
-
Administer this compound or vehicle according to the predetermined schedule (e.g., daily, twice weekly).
-
The route of administration (e.g., subcutaneous or intraperitoneal) is often chosen for ease of repeated dosing in efficacy studies.
-
-
Monitoring:
-
Monitor animal health, body weight, and clinical signs of disease throughout the study.
-
Measure tumor volume with calipers if using a xenograft model.[8]
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and tissues for analysis.
-
Measure relevant biomarkers (e.g., levels of complement deposition in tissues, inflammatory cytokines).
-
Perform histological analysis of target organs to assess tissue damage.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clarity and ease of comparison.
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice (Illustrative Data)
This table presents a hypothetical summary of PK parameters following a single 5 mg/kg intravenous injection of this compound in mice. Actual values must be determined experimentally.
| Parameter | Symbol | Unit | Value (Mean ± SD) |
| Maximum Plasma Concentration | Cmax | ng/mL | 2500 ± 350 |
| Time to Maximum Concentration | Tmax | min | 5 |
| Area Under the Curve (0-inf) | AUC0-inf | ng·h/mL | 1800 ± 210 |
| Elimination Half-Life | t1/2 | h | 1.5 ± 0.3 |
| Clearance | CL | mL/h/kg | 2.8 ± 0.4 |
| Volume of Distribution | Vd | L/kg | 6.1 ± 0.9 |
Table 2: Example Dosing Schedule for an In Vivo Efficacy Study
This table outlines a typical study design for evaluating the efficacy of this compound.
| Group | Treatment | Dose Level (mg/kg) | Route of Administration | Frequency | Number of Mice (n) |
| 1 | Vehicle Control | 0 | Subcutaneous (SC) | Once Daily | 10 |
| 2 | This compound (Low Dose) | 1 | Subcutaneous (SC) | Once Daily | 10 |
| 3 | This compound (Mid Dose) | 5 | Subcutaneous (SC) | Once Daily | 10 |
| 4 | This compound (High Dose) | 20 | Subcutaneous (SC) | Once Daily | 10 |
| 5 | Positive Control | Varies | Varies | Varies | 10 |
References
- 1. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. complement C3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. lambris.com [lambris.com]
- 4. lowvision.preventblindness.org [lowvision.preventblindness.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Determining the Efficacy of POT-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
POT-4 is a synthetic cyclic peptide, a derivative of compstatin, that acts as a potent and specific inhibitor of the complement system.[1][2] It targets the central component, C3, preventing its cleavage into the bioactive fragments C3a and C3b.[1] This action effectively blocks the initiation and amplification of all three complement pathways: classical, alternative, and lectin.[2][3] Dysregulation of the complement system is implicated in a variety of inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate.[2][3] Notably, it has been investigated in clinical trials for age-related macular degeneration (AMD).[4][5][6]
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of this compound in inhibiting complement activation.
Mechanism of Action of this compound
This compound binds to complement component C3, sterically hindering the access of C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway). This prevents the proteolytic cleavage of C3 into C3a and C3b, which are crucial for the downstream propagation of the complement cascade. The inhibition of C3 cleavage effectively halts the production of anaphylatoxins (C3a and C5a), opsonins (C3b), and the formation of the Membrane Attack Complex (MAC).[7]
Key Cell-Based Assays for Efficacy Determination
A comprehensive evaluation of this compound efficacy requires a multi-faceted approach, utilizing assays that probe its impact on different aspects of the complement cascade.
Hemolytic Assays
Hemolytic assays are the gold standard for assessing the functional integrity of the complement pathways.[8] They measure the ability of serum complement to lyse antibody-sensitized erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway). The efficacy of this compound is determined by its ability to inhibit this lysis in a dose-dependent manner.
This assay measures the total functional activity of the classical complement pathway.
Protocol: Classical Pathway Hemolytic Assay (CH50)
Materials:
-
Gelatin Veronal Buffer (GVB++)
-
Antibody-sensitized sheep erythrocytes
-
Normal Human Serum (NHS) as a source of complement
-
This compound at various concentrations
-
96-well U-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, add 50 µL of diluted this compound to the appropriate wells.
-
Add 50 µL of NHS (diluted to provide submaximal lysis) to each well.
-
Add 50 µL of sensitized sheep erythrocytes to each well.
-
Include control wells for 0% lysis (erythrocytes in GVB++) and 100% lysis (erythrocytes in distilled water).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet intact erythrocytes.
-
Transfer the supernatant to a new flat-bottom plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
This assay assesses the functional activity of the alternative complement pathway.
Protocol: Alternative Pathway Hemolytic Assay (APH50)
Materials:
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
Rabbit erythrocytes
-
Normal Human Serum (NHS)
-
This compound at various concentrations
-
96-well U-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted this compound.
-
Add 50 µL of NHS to each well.
-
Add 50 µL of rabbit erythrocytes to each well.
-
Include control wells for 0% and 100% lysis.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate and transfer the supernatant.
-
Measure the absorbance at 415 nm.
Data Analysis: Calculate the percentage of hemolysis and determine the IC50 of this compound for the alternative pathway.
Anaphylatoxin Release Assays (C3a and C5a ELISA)
These assays quantify the generation of the pro-inflammatory molecules C3a and C5a, which are products of C3 and C5 cleavage, respectively.
Protocol: C3a and C5a ELISA
Materials:
-
Normal Human Serum (NHS)
-
Complement activator (e.g., Zymosan for the alternative pathway, aggregated IgG for the classical pathway)
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Pre-treat NHS with various concentrations of this compound.
-
Activate the complement system by adding a suitable activator.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.
-
Perform the C3a and C5a ELISA according to the manufacturer's instructions.[9][10][11]
-
Briefly, add samples and standards to the antibody-coated plate, followed by the detection antibody, enzyme conjugate, and substrate.
-
Measure the absorbance and calculate the concentrations of C3a and C5a.
Data Analysis: Determine the concentration of C3a and C5a in each sample. Calculate the percentage of inhibition by this compound and determine the IC50 values.
Membrane Attack Complex (MAC) Deposition Assay
This assay measures the formation of the terminal complement complex (C5b-9 or MAC) on a target cell surface, which leads to cell lysis.
Protocol: MAC Deposition Assay
Materials:
-
Target cells (e.g., antibody-sensitized sheep erythrocytes or a relevant cell line for a disease model)
-
Normal Human Serum (NHS)
-
This compound at various concentrations
-
Fluorescently-labeled anti-C5b-9 antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Incubate target cells with NHS pre-treated with various concentrations of this compound.
-
Allow complement activation and MAC formation to occur (e.g., 37°C for 30-60 minutes).
-
Wash the cells to remove unbound serum components.
-
Stain the cells with a fluorescently-labeled anti-C5b-9 antibody.
-
Analyze the cells by flow cytometry to quantify the intensity of fluorescence, which corresponds to the amount of MAC deposition. Alternatively, visualize MAC deposition using fluorescence microscopy.
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each this compound concentration. Calculate the percentage of inhibition of MAC deposition and determine the IC50 value.
Data Presentation
The efficacy of this compound across the different assays should be summarized for clear comparison.
Table 1: Inhibitory Activity of this compound on Complement Pathways
| Assay | Pathway Assessed | Endpoint Measured | This compound IC50 (nM) |
| CH50 | Classical | Erythrocyte Lysis | [Insert Data] |
| APH50 | Alternative | Erythrocyte Lysis | [Insert Data] |
Table 2: Inhibition of Downstream Complement Effectors by this compound
| Assay | Effector Measured | Method | This compound IC50 (nM) |
| C3a ELISA | C3a Anaphylatoxin | ELISA | [Insert Data] |
| C5a ELISA | C5a Anaphylatoxin | ELISA | [Insert Data] |
| MAC Deposition | C5b-9 Complex | Flow Cytometry | [Insert Data] |
*Note: The IC50 values are placeholders and should be populated with experimental data. The potency of compstatin analogs can vary significantly based on their specific modifications. One study reported a 267-fold increased complement inhibition potency for a compstatin analog compared to the original peptide.[12] Another analog showed a 1,000-fold increase in potency.[2]
Application in Disease-Relevant Models
The described assays can be adapted to specific disease models to evaluate the therapeutic potential of this compound.
-
Age-Related Macular Degeneration (AMD): Retinal pigment epithelial (RPE) cells can be used as target cells to assess the ability of this compound to protect against complement-mediated damage.[4][13] Endpoints could include cell viability, measurement of inflammatory cytokine release, and inhibition of MAC formation on the RPE cell surface.[14] Studies have shown that C3 inhibition can reduce vascular leakage in rodent models of CNV, a key feature of wet AMD.[15]
-
Paroxysmal Nocturnal Hemoglobinuria (PNH): PNH is characterized by the absence of GPI-anchored complement regulatory proteins on blood cells, making them susceptible to complement-mediated lysis.[16] The efficacy of this compound can be tested by its ability to inhibit the lysis of erythrocytes from PNH patients in a hemolytic assay.[17] Flow cytometry can be used to assess the protection of PNH granulocytes and monocytes from complement attack.[18]
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for determining the efficacy of the C3 complement inhibitor, this compound. By systematically evaluating its impact on the classical and alternative pathways, the generation of inflammatory mediators, and the formation of the lytic MAC, researchers can gain a comprehensive understanding of its inhibitory potential. Adapting these assays to disease-specific cellular models will be crucial in advancing the development of this compound as a therapeutic agent for complement-mediated diseases.
References
- 1. Simple quantitative haemolytic microassay for determination of complement alternative pathway activation (AP50) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the Complement System: From Rare Diseases to Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A C3-targeting nanobody as a novel strategy to inhibit the complement system in cell and mouse models of Age-related macular degeneration (AMD) | IOVS | ARVO Journals [iovs.arvojournals.org]
- 5. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. Membrane Attack Complex Introduction - Creative Biolabs [creative-biolabs.com]
- 8. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Complement C5a ELISA Kit (ab193695) | Abcam [abcam.com]
- 10. raybiotech.com [raybiotech.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lambris.com [lambris.com]
- 14. In vitro Measurement of Membrane Attack Complex in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of Complement C3 Inhibition in Preclinical Models of Wet Age-related Macular Degeneration (AMD) | IOVS | ARVO Journals [iovs.arvojournals.org]
- 16. Diagnosis of Paroxysmal Nocturnal Hemoglobinuria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novartis.com [novartis.com]
- 18. Technical advances in flow cytometry-based diagnosis and monitoring of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting POT-4 Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of POT-4 in aqueous solutions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What is the likely cause and how can I resolve this?
A: Immediate cloudiness or precipitation of your this compound solution is a strong indicator of poor solubility in the chosen aqueous buffer. This compound, a cyclic peptide, has a known tendency to be sparingly soluble in neutral aqueous solutions, which can lead to the formation of a gel-like substance. This was a significant challenge observed during its clinical development.
Troubleshooting Steps:
-
Optimize pH: The solubility of peptides is often highly dependent on pH. For this compound, which has a specific isoelectric point, solubility can be significantly increased by adjusting the pH of the buffer away from this point.
-
Acidic Conditions: Try dissolving this compound in a mildly acidic buffer (e.g., pH 4-6).
-
Basic Conditions: Alternatively, a mildly basic buffer (e.g., pH 8-9) may improve solubility.
-
-
Use of Co-solvents: If pH adjustment is not sufficient or compatible with your experimental design, consider the use of organic co-solvents.
-
DMSO: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL. Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay.
-
Other Organic Solvents: Other water-miscible organic solvents like ethanol or acetonitrile can also be tested in small proportions.
-
-
Sonication: Gentle sonication can aid in the dissolution of peptide aggregates. However, use this method cautiously to avoid excessive heating, which could lead to degradation.
Q2: My this compound solution is initially clear but becomes cloudy or forms precipitates over time. What could be causing this delayed instability?
A: Delayed precipitation or aggregation is a common issue with peptide solutions and can be influenced by several factors, including temperature, storage conditions, and interactions with container surfaces.
Troubleshooting Steps:
-
Temperature Effects: Temperature can significantly impact peptide stability. Higher temperatures can accelerate both chemical degradation and physical aggregation.
-
Storage: Store this compound solutions at recommended temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Experimental Conditions: Be mindful of the temperature during your experiments. If prolonged incubation at higher temperatures is required, consider the inclusion of stabilizers.
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce aggregation. It is highly recommended to aliquot your this compound stock solution into single-use volumes to avoid this.
-
Container Adsorption: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration and potentially nucleating aggregation.
-
Use Low-Binding Tubes: Utilize polypropylene or siliconized tubes to minimize surface adsorption.
-
-
Excipient Addition: The inclusion of certain excipients can help stabilize the peptide in solution.
Troubleshooting Guide for this compound Aggregation
Aggregation is a primary mode of instability for this compound in aqueous solutions. The following table summarizes common causes and recommended solutions.
| Observation | Potential Cause | Recommended Action |
| Visible particles or gel formation | Poor solubility, concentration above saturation point, pH near isoelectric point. | Optimize pH of the buffer, use co-solvents (e.g., DMSO), reduce the working concentration. |
| Increased light scattering or turbidity over time | Nucleation and growth of aggregates. | Add stabilizing excipients (e.g., sugars, surfactants), optimize storage temperature, avoid agitation. |
| Loss of activity without visible precipitation | Formation of soluble oligomers. | Use size-exclusion chromatography (SEC) to analyze for soluble aggregates. Optimize formulation with aggregation inhibitors. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (1627.85 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent shear-induced aggregation.
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Screening for Optimal pH for this compound Solubility
This protocol provides a method to determine the optimal pH for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of buffers with varying pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris buffer for pH 8-9)
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in each of the different pH buffers to a final desired concentration.
-
Visually inspect each solution for any signs of precipitation or cloudiness immediately after preparation.
-
Measure the absorbance at 600 nm (for turbidity) or use a nephelometer to quantify the degree of aggregation at time zero.
-
Incubate the solutions at the desired experimental temperature and monitor for changes in turbidity over time (e.g., at 1, 4, and 24 hours).
-
The pH that results in the lowest turbidity over time is considered optimal for solubility.
Data Presentation
Table 1: Influence of pH on this compound Solubility (Hypothetical Data)
| pH | Buffer System | Initial Turbidity (NTU) | Turbidity after 24h at RT (NTU) |
| 4.0 | Citrate | 5 | 8 |
| 5.0 | Citrate | 8 | 15 |
| 6.0 | Phosphate | 25 | 50 |
| 7.0 | Phosphate | 40 | 85 |
| 8.0 | Tris | 10 | 18 |
| 9.0 | Tris | 6 | 10 |
Table 2: Effect of Common Excipients on this compound Aggregation (Hypothetical Data)
| Excipient | Concentration | % Aggregation Reduction (vs. Control) |
| Sucrose | 5% (w/v) | 30% |
| Polysorbate 80 | 0.02% (v/v) | 65% |
| L-Arginine | 50 mM | 45% |
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound instability issues.
Overcoming aggregation issues with the POT-4 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential aggregation issues with the POT-4 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound peptide?
A1: For initial dissolution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 100 mg/mL.[1]
Q2: Can I dissolve this compound peptide in water?
A2: Yes, this compound can be dissolved in water at a concentration of up to 50 mg/mL, but it requires sonication to facilitate dissolution.[1][2]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation can indicate aggregation. If this occurs, gentle heating (to 37°C) and sonication are recommended to aid dissolution.[1] It is also crucial to ensure the final solvent composition is compatible with the desired concentration. For in vivo studies, preparing fresh solutions on the day of use is advised.[2]
Q4: How should I store stock solutions of this compound?
A4: Once dissolved, it is best to store stock solutions in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months, while for shorter periods (up to 1 month), -20°C is suitable.[1]
Q5: What causes peptide aggregation?
A5: Peptide aggregation is often caused by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[3] Peptides with a high content of hydrophobic amino acids are particularly prone to aggregation.[3][4]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Lyophilized this compound Peptide
-
Question: I am having trouble dissolving the lyophilized this compound peptide, even with the recommended solvents. What steps can I take?
-
Answer:
-
Verify Solvent Purity: Ensure you are using high-purity, anhydrous DMSO or sterile, nuclease-free water.
-
Initial Solvent Volume: Start with a small amount of solvent to create a concentrated stock solution. For example, add just enough DMSO to fully wet the peptide.
-
Mechanical Assistance: After adding the solvent, vortex the vial gently. For aqueous solutions, use an ultrasonic bath to aid dissolution.[1][2]
-
Gentle Heating: If sonication is not sufficient, you can warm the solution to 37°C.[1]
-
Step-wise Dilution: For aqueous preparations, first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer while vortexing.
-
Issue 2: Precipitation Observed After Diluting a DMSO Stock Solution into an Aqueous Buffer
-
Question: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?
-
Answer:
-
Reduce Final Concentration: The final concentration of this compound in the aqueous buffer may be too high. Try diluting to a lower final concentration.
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer drop-wise while continuously stirring or vortexing. This prevents localized high concentrations that can lead to precipitation.
-
Optimize Buffer pH: The solubility of peptides can be pH-dependent. Although specific data for this compound is not available, most peptides are more soluble at a near-neutral pH (6.0-8.0).[5] Consider testing the solubility in a small range of pH values around your experimental pH.
-
Incorporate Solubilizing Excipients: For in vivo preparations, co-solvents or excipients can be used. A suggested formulation involves creating a 25.0 mg/mL stock in DMSO and then diluting it into a solution of 20% SBE-β-CD in saline to achieve a final concentration of 2.5 mg/mL.[2]
-
Quantitative Data Summary
| Parameter | Solvent/Vehicle | Concentration | Method | Reference |
| Solubility | DMSO | 100 mg/mL (61.43 mM) | Requires sonication | [1] |
| Water (H₂O) | 50 mg/mL (30.72 mM) | Requires sonication | [1][2] | |
| In Vivo Working Solution (Suspension) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Add DMSO stock to SBE-β-CD/Saline | [2] |
| In Vivo Working Solution (Clear Solution) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Add DMSO stock to Corn Oil | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: Lyophilized this compound peptide, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (M.Wt: 1627.85 g/mol ). b. Add the appropriate volume of DMSO to the vial of lyophilized this compound. c. Vortex gently until the peptide is fully dissolved. If needed, sonicate for 5-10 minutes. d. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. e. Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Materials: 10 mM this compound stock solution in DMSO, sterile aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure: a. Determine the final concentration and volume of the aqueous working solution needed. b. Place the required volume of aqueous buffer in a sterile tube. c. While gently vortexing the aqueous buffer, add the calculated volume of the 10 mM DMSO stock solution drop-wise. d. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <1%). e. Use the freshly prepared aqueous solution immediately for best results.
Visualizations
References
Technical Support Center: POT-4 for Complement Activation Assays
Welcome to the technical support center for POT-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound to reduce variability and ensure accuracy in complement activation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a potent and specific inhibitor of complement component C3.[1][2] It binds directly to C3, preventing its cleavage and subsequent participation in the complement cascade. Since C3 is the central component where all three complement pathways (Classical, Lectin, and Alternative) converge, its inhibition effectively shuts down all downstream complement activation.[1][3][4][5]
Q2: Why is targeting C3 an effective strategy for controlling complement activation in assays?
The complement system is a proteolytic cascade that can be activated by three distinct pathways.[5][6] All three pathways culminate in the cleavage of C3 into C3a and C3b, an essential step for amplifying the response and forming the terminal membrane attack complex (MAC).[6][7][8] By targeting C3, this compound acts at a central and critical juncture, ensuring a complete and pathway-independent blockade of the complement system. This makes it an ideal tool for establishing a true baseline of zero complement activity.
Q3: How can this compound help reduce variability in my experiments?
Variability in complement assays can arise from multiple sources, including sample handling, reagent quality, and inter-donor differences in serum.[6][9][10] this compound helps manage this variability by serving as a robust control:
-
Positive Control for Inhibition: It provides a maximal and consistent level of complement inhibition, which can be used as a benchmark to compare the activity of experimental compounds.
-
Negative Control for Activation: It can be used to create a sample with zero complement activity, helping to distinguish between complement-mediated effects and background noise or non-specific effects.
-
Diagnostic Tool: It helps confirm if an observed effect is genuinely complement-dependent. If the effect disappears in the presence of this compound, it validates the involvement of the complement cascade.
Q4: What are the recommended storage and handling conditions for this compound?
As a peptide-based therapeutic, this compound should be handled according to standard protocols for such molecules. For long-term storage, it is recommended to store this compound at -20°C or below.[11] Before use, allow the vial to equilibrate to room temperature and reconstitute in a buffer appropriate for your specific assay. Avoid repeated freeze-thaw cycles to maintain peptide integrity.
Q5: In which types of complement assays can this compound be used?
This compound is versatile and can be used across a wide range of complement assays, including:
-
Hemolytic Assays (CH50 and AH50): To demonstrate complete inhibition of the classical and alternative pathways.[12][13]
-
ELISA-based Assays: To block the generation of activation fragments like C3a, C5a, and the soluble terminal complement complex (sC5b-9).[12][14]
-
Cell-Based Assays: To prevent complement-dependent cytotoxicity (CDC) and confirm that cell lysis is mediated by the complement cascade.[15]
-
Flow Cytometry Assays: To block the deposition of C3 fragments (e.g., C3b, iC3b) on cell surfaces.
Complement Pathway and this compound's Point of Inhibition
Troubleshooting Guide
This guide addresses common issues encountered during complement activation assays and provides solutions leveraging this compound as an essential experimental control.
Problem 1: I'm observing high background or spontaneous complement activation in my negative controls.
| Potential Cause | Recommended Solution |
| Inappropriate Sample Handling: Using serum for component analysis or improper storage can lead to ex vivo activation.[6][16][17] | Use EDTA-plasma for quantifying complement fragments (C3a, C5a) to chelate Ca2+ and Mg2+ and prevent activation. For functional assays, use properly handled serum that is quickly processed and stored at -80°C.[6][16][18] |
| Reagent Contamination: Buffers or other reagents may be contaminated with activating substances. | Filter-sterilize all buffers and solutions. Test each reagent individually for its potential to activate complement. |
| Assay Conditions: Prolonged incubation times or incorrect temperatures can promote spontaneous C3 hydrolysis.[17][19] | Optimize incubation time and temperature. Include a This compound control (at a concentration known to cause full inhibition, e.g., 10 µM) to define the true baseline. Any signal in the this compound-treated well is non-complement-mediated background. |
Problem 2: My results are inconsistent between experiments (high inter-assay variability).
| Potential Cause | Recommended Solution |
| Inter-Donor Serum Variation: Serum from different donors can have varying levels of complement proteins and activity.[10] | Whenever possible, use a large batch of pooled normal human serum for all related experiments to normalize the source. If using individual donors, run a this compound control for each to confirm that variability is due to differences in complement activity. |
| Inconsistent Reagent Preparation: Small variations in the concentration of antibodies, cells, or activators can lead to different outcomes. | Prepare master mixes of reagents for each experiment. Validate the concentration and activity of key reagents (e.g., antibody sensitizing erythrocytes) before starting a new batch. |
| Procedural Drift: Minor changes in timing, temperature, or pipetting technique can introduce errors. | Follow a standardized, written protocol strictly. Use a This compound positive inhibition control in every plate. This allows you to normalize results between plates and identify experiments where the inhibition control failed, indicating a procedural error. |
Diagnostic Workflow for Assay Variability
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 3. Clinical promise of next-generation complement therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement system - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complement system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Complement System Part I – Molecular Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial: Current challenges in complement diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inter-Individual Variations: A Challenge for the Standardisation of Complement Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. immuneed.com [immuneed.com]
- 15. Frontiers | Factors affecting IgG4-mediated complement activation [frontiersin.org]
- 16. Frontiers | Pitfalls in complement analysis: A systematic literature review of assessing complement activation [frontiersin.org]
- 17. biochemia-medica.com [biochemia-medica.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of synthetic POT-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic POT-4.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS). | Optimize coupling time and temperature. An increase of 10 minutes to a cycle time can improve purity and yield.[1] Consider using more efficient coupling reagents like HCTU, HATU, or COMU, especially for sterically hindered amino acids.[2] Increasing reaction temperature may also speed up synthesis.[1][2] |
| Steric hindrance from bulky amino acids. | Use a resin with a lower degree of substitution or a more flexible linker. | |
| Aggregation of the growing peptide chain on the resin.[3] | Switch to a solvent like N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO) to disrupt hydrogen bonding.[3] Sonication of the reaction mixture or the addition of chaotropic salts can also be effective.[3] | |
| Low Peptide Purity | Presence of deletion sequences from incomplete coupling or deprotection. | Ensure fresh solvents are used for each step.[2] Implement capping steps with reagents like acetic anhydride to block unreacted amino groups.[2] |
| Side reactions such as racemization, aspartimide formation, or oxidation.[1][4][5][6] | For racemization, consider using additives like HOBt.[3] To reduce aspartimide formation, add HOBt to the piperidine deprotection solution in Fmoc-based synthesis.[3] | |
| Difficult purification of the crude peptide. | Employ orthogonal purification methods. An upstream ion-exchange chromatography (IEX) step can reduce the burden on the final reverse-phase HPLC (RP-HPLC) column and improve purity.[7] | |
| Presence of Specific Impurities | Diketopiperazine formation, especially with Proline in the first two residues.[3] | In Fmoc-based synthesis, use 2-chlorotrityl chloride resin to sterically hinder this side reaction.[3] |
| Oxidation of sensitive residues (e.g., Met, Cys, Trp). | Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). Add scavengers during cleavage to protect susceptible amino acids. | |
| Poor Solubility of Purified Peptide | The inherent hydrophobicity of the this compound sequence. | Adjust the pH of the buffer. Lyophilize the peptide from a solution containing a low concentration of an organic solvent like acetonitrile or tert-butanol. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the overall yield of a long peptide like this compound?
A1: The efficiency of each coupling and deprotection step is paramount. Even a small percentage of inefficiency at each step accumulates significantly over the synthesis of a long peptide, drastically reducing the final yield. For instance, a 97% yield at each of the 140 steps of a 70-mer peptide results in only a 1.4% overall theoretical yield. Increasing this to 99.5% efficiency boosts the overall yield to 50%.[2]
Q2: How can I minimize aggregation during the synthesis of this compound?
A2: Aggregation, often caused by intermolecular hydrogen bonding of the growing peptide chains, can hinder reagent access and lead to incomplete reactions.[3] To mitigate this, you can:
-
Switch to more polar solvents like NMP or add chaotropic agents.[3]
-
Increase the reaction temperature.[1]
-
Incorporate pseudoprolines or other backbone-disrupting elements into the peptide sequence if the design allows.[3]
Q3: What are the best practices for purifying crude this compound?
A3: A multi-step purification strategy is often most effective.
-
Initial Cleanup: Use solid-phase extraction (SPE) or flash chromatography for a rapid initial purification to remove the bulk of impurities.[8][9]
-
Primary Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for high-resolution purification of peptides.
-
Orthogonal Purification: If RP-HPLC alone is insufficient, an orthogonal method like ion-exchange chromatography (IEX) can be used to separate impurities with different charge properties.[7]
Q4: What are common side reactions during solid-phase peptide synthesis and how can they be prevented?
A4: Common side reactions include:
-
Racemization: The loss of stereochemical integrity at the alpha-carbon. This can be influenced by the choice of amino acid, solvent, and the presence of tertiary amines.[4][6] Using coupling reagents with additives like HOBt can suppress racemization.[3]
-
Aspartimide Formation: Cyclization of aspartic acid residues, which can lead to a mixture of alpha- and beta-coupled peptides.[3] Adding HOBt to the deprotection solution can reduce this.[3]
-
Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, which cleaves it from the resin. This is common with proline residues.[3] Using sterically hindered resins like 2-chlorotrityl chloride can help.[3]
Experimental Protocols
Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-protected C-terminal amino acid in DCM. Add diisopropylethylamine (DIPEA) and add the solution to the swollen resin. Agitate for 1-2 hours.
-
Capping: Wash the resin with DCM and then add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes to cap any unreacted sites on the resin.
-
Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Add 20% piperidine in DMF and agitate for 10 minutes. Repeat once.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (4 eq) with HCTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Monitor coupling completion with a Kaiser test.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Add a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water, 95:2.5:2.5) and agitate for 2-3 hours.
-
Precipitation and Wash: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether twice.
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: Two-Step Purification of Synthetic this compound
-
Step 1: Ion-Exchange Chromatography (IEX)
-
Column: WorkBeads 40S cation exchange resin.[7]
-
Equilibration Buffer (A): 20 mM Sodium Phosphate, pH 7.0.
-
Elution Buffer (B): 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0.
-
Procedure: Dissolve the crude peptide in Buffer A and load it onto the equilibrated column. Wash with 5 column volumes of Buffer A. Elute the bound peptide with a linear gradient of 0-100% Buffer B over 20 column volumes. Collect fractions and analyze by RP-HPLC.
-
-
Step 2: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Procedure: Pool the purest fractions from IEX and inject onto the RP-HPLC column. Elute with a gradient of 5-65% Mobile Phase B over 60 minutes. Monitor absorbance at 220 nm. Collect the main peak, and verify purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Freeze-dry the pure fractions to obtain the final peptide powder.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield and purity issues.
Caption: Representative signaling pathway (TLR4).
References
- 1. occamdesign.com [occamdesign.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. bio-works.com [bio-works.com]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Addressing potential off-target effects of POT-4 in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of POT-4 in research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cyclic peptide that belongs to the compstatin family of complement inhibitors.[1] Its primary mechanism of action is to bind to complement component C3, a central protein in the complement cascade. This binding prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby blocking the activation of all three complement pathways (classical, lectin, and alternative).[1]
Q2: What are the known or potential off-target effects of this compound?
A2: Preclinical and early clinical studies of this compound and other compstatin analogs have generally shown a favorable safety profile, with no major drug-related toxicities reported.[2] A study on the compstatin analog Cp40 in non-human primates showed no clinical signs or changes in hematologic, coagulation, or biochemical profiles after three months of systemic C3 inhibition.[2] However, as with any therapeutic agent, the potential for off-target effects exists. General side effects observed with the broader class of complement inhibitors include nausea, headache, and an increased susceptibility to infections.[3][4] For a peptide therapeutic like this compound, potential off-target interactions could theoretically involve binding to other structurally related proteins or unforeseen interactions with cellular components.
Q3: Is this compound known to cross-react with other complement proteins like C4 or C5?
A3: this compound is designed to be a specific inhibitor of C3. While extensive cross-reactivity studies on this compound are not publicly available, the high specificity of compstatin analogs for C3 is a key feature of this class of inhibitors. The structural basis for the interaction between compstatins and C3 is well-characterized, suggesting a specific binding pocket that is not conserved in C4 and C5. However, empirical testing is necessary to definitively rule out any low-affinity interactions.
Q4: What are the common research models used to study this compound?
A4: Research on this compound and other compstatin analogs has utilized a variety of models, including in vitro assays with human serum, cell-based assays, and in vivo studies in non-human primates. For age-related macular degeneration (AMD), which has been a primary indication for this compound, animal models of choroidal neovascularization are often employed.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during experiments with this compound, with a focus on identifying and characterizing potential off-target effects.
Problem 1: Inconsistent or weaker-than-expected C3 inhibition in in vitro assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peptide Aggregation | Assess peptide solubility and aggregation state. | Solubilize this compound in a suitable buffer as recommended by the manufacturer. If aggregation is suspected, consider using chaotropic agents like guanidinium hydrochloride or urea for initial solubilization, followed by dialysis into the assay buffer.[5] |
| Incorrect Peptide Concentration | Verify the concentration of the this compound stock solution. | Use a reliable method for peptide quantification, such as UV spectroscopy at 210-220 nm or amino acid analysis.[6] |
| Assay Conditions | Review the hemolytic assay protocol and reagent quality. | Ensure the use of fresh, properly stored human serum as a source of complement. Verify the sensitization of sheep red blood cells (SRBCs) and the quality of all buffers.[7][8] |
Problem 2: Observing unexpected cellular toxicity in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Off-Target Cytotoxicity | Perform a dose-response curve to determine the cytotoxic concentration. | Conduct standard cytotoxicity assays (e.g., MTT, LDH release) to quantify the effect. If cytotoxicity is observed at concentrations close to the effective dose for C3 inhibition, further investigation into off-target effects is warranted. |
| Contaminants in Peptide Preparation | Analyze the purity of the this compound sample. | Use HPLC to check for impurities from the synthesis process. If significant impurities are present, purify the peptide preparation. |
| Assay-Specific Artifacts | Rule out interference of this compound with the assay components. | Run appropriate controls, including vehicle controls and cells-only controls, to ensure that the observed toxicity is a direct result of this compound activity. |
Problem 3: Suspected off-target binding to a non-C3 protein.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cross-reactivity with Structurally Similar Proteins | Screen for binding against a panel of related proteins. | Use Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to assess binding of this compound to other complement components (e.g., C4, C5) and other relevant proteins.[9][10][11] |
| Unidentified Off-Target(s) | Employ an unbiased proteomic screening approach. | Utilize techniques like affinity purification-mass spectrometry (AP-MS) or cellular thermal shift assay (CETSA) with a biotinylated version of this compound to identify interacting proteins in a cellular lysate.[12][13][14] |
Quantitative Data Summary
| Parameter | Value | Model System | Reference |
| Cp40 Systemic Inhibition | No adverse clinical signs | Non-human primates (cynomolgus monkeys) | [2] |
| Hematology | No significant changes | Non-human primates (cynomolgus monkeys) | [2] |
| Coagulation | No significant changes | Non-human primates (cynomolgus monkeys) | [2] |
| Biochemical Profiles | No significant changes | Non-human primates (cynomolgus monkeys) | [2] |
Experimental Protocols
Protocol 1: Hemolytic Assay for Assessing this compound Activity
This protocol is adapted from standard methods for measuring complement-mediated hemolysis and can be used to determine the IC50 of this compound.[7][8][15]
Materials:
-
This compound peptide
-
Normal Human Serum (NHS) as a source of complement
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Gelatin Veronal Buffer (GVB++)
-
96-well U-bottom plates
-
Spectrophotometer (412 nm)
Procedure:
-
Prepare a serial dilution of this compound in GVB++.
-
In a 96-well plate, add a fixed amount of NHS (e.g., 1:80 dilution) to each well containing the this compound dilutions.
-
Include control wells: 0% lysis (SRBCs in GVB++) and 100% lysis (SRBCs in water).
-
Incubate the plate at 37°C for 30 minutes to allow this compound to bind to C3.
-
Add SRBCs to each well and incubate at 37°C for 60 minutes.
-
Centrifuge the plate to pellet the intact SRBCs.
-
Transfer the supernatant to a new flat-bottom plate and measure the absorbance at 412 nm to quantify hemoglobin release.
-
Calculate the percent hemolysis for each this compound concentration relative to the 0% and 100% lysis controls.
-
Plot the percent inhibition of hemolysis versus this compound concentration to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Off-Target Binding Analysis
This protocol provides a general framework for using SPR to assess the binding of this compound to its intended target (C3) and potential off-target proteins.[9][10][11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified this compound peptide
-
Purified recombinant human C3, C4, C5, and other potential off-target proteins
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize the target protein (e.g., C3) onto the sensor chip surface using standard amine coupling chemistry. Create a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.
-
Analyte Injection: Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized target and reference flow cells at a constant flow rate.
-
Data Acquisition: Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound this compound and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the target flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Repeat the procedure for potential off-target proteins (e.g., C4, C5) to determine their binding kinetics and affinity for this compound.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the complement cascade.
Caption: Experimental workflow for identifying and validating this compound off-target effects.
Caption: A logical decision tree for troubleshooting unexpected results with this compound.
References
- 1. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Profile After Prolonged C3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement Inhibitors: Uses, Dosage, Side Effects, Interactions, Warning [rxlist.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]
- 8. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 9. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. ProteOn Surface Plasmon Resonance Detection System | Bio-Rad [bio-rad.com]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 15. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Enhancing the In Vivo Half-Life of POT-4
Welcome to the technical support center for POT-4, a compstatin analog and potent C3 complement inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vivo half-life of this compound and to provide guidance on strategies for its enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo half-life of this compound and its limitations?
This compound, an early-generation compstatin analog, has a pharmacokinetic profile that may limit its systemic applications due to a short in vivo half-life.[1][2] While specific quantitative data for this compound's half-life is not extensively published, first-generation compstatin analogs are known for rapid elimination.[1] Later-generation analogs, before modification, have shown half-lives of up to 12 hours in non-human primates, a phenomenon attributed to "target-driven" elimination kinetics where tight binding to complement C3 protects the peptide from clearance.[1][3][4][5] The comparatively rapid clearance of earlier analogs like this compound necessitates strategies to prolong its circulation for systemic therapeutic applications.
Q2: What are the primary strategies for extending the in vivo half-life of this compound?
The main strategies focus on increasing the hydrodynamic size of the peptide to reduce renal clearance and protecting it from enzymatic degradation. These approaches include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.
-
Fusion to Albumin or Albumin-Binding Moieties: Genetically fusing this compound to human serum albumin (HSA) or chemically conjugating it to an albumin-binding peptide or small molecule.
-
PASylation: Fusing this compound to proline/alanine/serine-rich (PAS) polypeptides, which are biodegradable alternatives to PEG.
Q3: How effective are these half-life extension strategies for compstatin analogs?
Modifications of compstatin analogs have demonstrated significant improvements in their pharmacokinetic profiles. For instance, PEGylating the analog Cp40 with a 40 kDa PEG moiety extended its half-life to over 5 days in cynomolgus monkeys.[1] Conjugating another analog, Cp20, to a low-molecular-weight albumin-binding molecule (ABM) dramatically increased its plasma protein binding from less than 8% to over 99%.[1] Adding lysine residues to the C-terminus of Cp40 also improved its pharmacokinetic profile, resulting in a terminal half-life of approximately 44.5 hours in non-human primates.[6]
Troubleshooting Guides
Issue 1: Low Yield During PEGylation of this compound
-
Problem: The final yield of PEGylated this compound is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The PEGylating reagent may not have reacted completely with the peptide.
-
Solution: Optimize the reaction conditions, including pH, temperature, and reaction time. For N-terminal PEGylation, a pH of 7-8 is often optimal to target the less basic alpha-amino group over lysine side chains.[7] Ensure a sufficient molar excess of the activated PEG reagent.
-
-
Steric Hindrance: The cyclic structure of this compound might sterically hinder the accessibility of the target conjugation site.
-
Solution: Consider using a PEG reagent with a longer, more flexible linker. If targeting a specific amino acid, ensure it is in an exposed position.
-
-
Side Reactions: The PEGylating reagent may react with other nucleophilic residues on the peptide.
-
Solution: Use site-specific PEGylation strategies. For N-terminal specific PEGylation, use PEG-aldehyde, which preferentially reacts with the N-terminal amine at a lower pH.[8]
-
-
Purification Issues: The PEGylated product may be difficult to separate from unreacted peptide and excess PEG.
-
Solution: Utilize size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) for purification. The significant size difference between PEGylated and un-PEGylated peptide should allow for effective separation by SEC.
-
-
Issue 2: Aggregation of this compound Albumin Fusion Protein
-
Problem: The expressed this compound-albumin fusion protein is prone to aggregation during expression or purification.
-
Possible Causes & Solutions:
-
Misfolding: The fusion of this compound to albumin may lead to improper folding and exposure of hydrophobic patches.
-
Solution: Optimize expression conditions, such as lowering the induction temperature to slow down protein synthesis and allow for proper folding. Co-expression of molecular chaperones can also be beneficial.
-
-
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation.
-
High Protein Concentration: Aggregation is often concentration-dependent.
-
Solution: Perform purification and storage at lower protein concentrations. If high concentrations are necessary, screen for stabilizing excipients such as arginine, sucrose, or non-denaturing detergents.[9]
-
-
Disulfide Bond Scrambling: Incorrect disulfide bond formation can lead to misfolding and aggregation.
-
Solution: For in vitro refolding, optimize the redox shuffling system (e.g., glutathione ratio). During expression, ensure the protein is targeted to an appropriate cellular compartment (e.g., the periplasm in E. coli or secreted from yeast) that favors correct disulfide bond formation.
-
-
Issue 3: Reduced Biological Activity of Modified this compound
-
Problem: The half-life extended this compound analog shows significantly reduced C3 binding affinity or inhibitory activity.
-
Possible Causes & Solutions:
-
Steric Hindrance at the Binding Site: The attached moiety (PEG, albumin, PAS) may be sterically blocking the binding interface of this compound with C3.
-
Solution: Modify the attachment site of the half-life extension moiety to be distal to the known C3 binding residues of compstatin. The N- and C-termini of compstatin analogs are generally considered safe for modification without significantly impacting activity.[6] Introduce a flexible linker between this compound and the modifying group.
-
-
Conformational Changes: The modification may have induced a conformational change in this compound that is unfavorable for C3 binding.
-
Solution: Experiment with different linker lengths and compositions. For fusion proteins, the orientation (N- or C-terminal fusion) can impact the activity of the peptide.
-
-
Polydispersity of the Modification (PEGylation): A heterogeneous mixture of PEGylated species (different number and location of PEG chains) can result in a product with overall lower specific activity.
-
Solution: Employ site-specific PEGylation techniques to generate a more homogeneous product.
-
-
Data Summary
Table 1: Pharmacokinetic Parameters of Modified Compstatin Analogs
| Compstatin Analog | Modification | Animal Model | Terminal Half-life (t½) | Key Findings | Reference |
| Cp20, Cp30, Cp40 | Second-generation analogs | Cynomolgus Monkey | Up to ~12 hours | Half-life correlates with C3 binding affinity ("target-driven" kinetics). | [1][4] |
| Cp40 | 40 kDa branched PEG (N-terminus) | Cynomolgus Monkey | > 5 days | Significant extension of half-life, but a potential for increased plasma C3 levels was observed. | [1] |
| First-generation analog | Albumin-binding peptide (ABP) fusion | Mouse | Detectable at 24h post-injection | Retained inhibitory activity and showed prolonged plasma residence. | [1] |
| Cp20 | Albumin-binding molecule (ABM) | In vitro | >99% plasma protein binding | Markedly increased albumin binding and a 20-fold increase in C3b affinity. | [1] |
| Cp40-KKK | C-terminal lysine extension | Non-human Primate | ~44.3 hours | Improved solubility and pharmacokinetic profile compared to unmodified Cp40. | [6] |
| mPEG(3k)-Cp40 | 3 kDa PEG (N-terminus) | Non-human Primate | ~44.5 hours | Greatly enhanced solubility and improved pharmacokinetic profile. | [6] |
Experimental Protocols
Protocol 1: Site-Specific N-Terminal PEGylation of this compound
This protocol describes the site-specific PEGylation of the N-terminal α-amino group of this compound using a PEG-aldehyde reagent.
-
Peptide Preparation:
-
Synthesize or procure this compound with a free N-terminus.
-
Purify the peptide to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
-
Dissolve the purified peptide in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
-
PEGylation Reaction:
-
Dissolve a methoxy-PEG-aldehyde (e.g., 20 kDa) in the reaction buffer.
-
Add the PEG-aldehyde to the peptide solution at a 1.5 to 5-fold molar excess.
-
Add a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the reaction mixture at a final concentration of approximately 20 mM. The reducing agent will form a stable secondary amine linkage between the peptide and the PEG.
-
Incubate the reaction at room temperature for 12-24 hours with gentle stirring.
-
-
Purification of PEGylated this compound:
-
Quench the reaction by adding an amino acid like glycine to react with any excess PEG-aldehyde.
-
Concentrate the reaction mixture using an appropriate ultrafiltration device.
-
Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Monitor the elution profile by UV absorbance at 280 nm.
-
-
Characterization:
-
Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight.
-
Use MALDI-TOF mass spectrometry to confirm the mass of the PEGylated peptide.
-
Assess the purity of the final product by RP-HPLC.
-
Protocol 2: Genetic Fusion of this compound to Human Serum Albumin (HSA) in Pichia pastoris
This protocol outlines the generation of a this compound-HSA fusion protein expressed in the yeast Pichia pastoris.
-
Gene Construction:
-
Design a synthetic gene encoding the this compound peptide sequence followed by a flexible linker (e.g., (Gly₄Ser)₃) and the mature human serum albumin sequence. Codon-optimize the entire sequence for expression in Pichia pastoris.
-
Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into a Pichia expression vector (e.g., pPICZα A, for secreted expression). The vector should contain an N-terminal secretion signal (like the α-mating factor signal).
-
-
Vector Construction and Transformation:
-
Clone the synthetic gene into the Pichia expression vector.
-
Linearize the recombinant plasmid with a restriction enzyme that cuts within the AOX1 promoter region to facilitate homologous recombination into the yeast genome.
-
Transform the linearized plasmid into a suitable Pichia pastoris strain (e.g., X-33 or GS115) by electroporation.
-
-
Screening for High-Expressing Clones:
-
Select positive transformants on plates containing Zeocin™.
-
Screen multiple colonies for protein expression by small-scale induction with methanol in buffered glycerol-complex medium (BMGY) and buffered methanol-complex medium (BMMY).
-
Analyze the culture supernatants by SDS-PAGE and Western blot (using anti-HSA antibodies) to identify the highest-expressing clones.
-
-
Large-Scale Expression and Purification:
-
Grow the best-performing clone in a fermenter under controlled conditions to achieve high cell density.
-
Induce protein expression by the controlled addition of methanol.
-
Harvest the culture supernatant by centrifugation.
-
Purify the secreted this compound-HSA fusion protein from the supernatant using affinity chromatography (e.g., on a Blue Sepharose column, which binds albumin) followed by ion-exchange and/or size-exclusion chromatography.[11]
-
-
Characterization:
-
Confirm the identity and purity of the fusion protein by SDS-PAGE, Western blot, and mass spectrometry.
-
Assess the biological activity of the this compound moiety through a C3 binding assay.
-
Protocol 3: Determination of In Vivo Half-Life in a Rodent Model
This protocol describes a general method for assessing the pharmacokinetic profile of a modified this compound analog in rats.
-
Animal Studies:
-
Use adult male Sprague-Dawley rats (n=3-5 per group).
-
Administer a single intravenous (IV) or subcutaneous (SC) bolus dose of the this compound analog (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein or another appropriate site at various time points post-injection (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h). The time points should be adjusted based on the expected half-life.
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to fresh tubes and store at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Sample Preparation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the peptide). Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent peptide and its major metabolites.
-
Quantification: Generate a standard curve by spiking known concentrations of the this compound analog into control plasma and processing it in the same manner as the study samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the this compound analog versus time.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including the terminal half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), using a non-compartmental analysis.
-
Visualizations
Figure 1: Logical workflow for selecting a half-life extension strategy for this compound.
Figure 2: A simplified experimental workflow for the PEGylation of this compound.
Figure 3: Signaling pathway showing the mechanism of action of this compound in inhibiting complement C3 activation.
References
- 1. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170173107A1 - Compstatin Analogs With Improved Potency and Pharmacokinetic Properties - Google Patents [patents.google.com]
- 3. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lambris.com [lambris.com]
- 5. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lambris.com [lambris.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Expression and purification of recombinant human serum albumin fusion protein with VEGF165b in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating matrix effects in biological samples for POT-4 quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of the investigational drug POT-4 in biological samples.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the quantification of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Poor reproducibility of QC samples | Inconsistent matrix effects between different lots of biological matrix. | 1. Evaluate Matrix Factor (MF): Quantitatively assess the matrix effect using the post-extraction spiking method.[1] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][2] 3. Improve Sample Cleanup: Implement more rigorous extraction methods like solid-phase extraction (SPE) or immunoaffinity capture.[3][4][5] |
| Signal suppression or enhancement | Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are interfering with the ionization of this compound.[1][6][7][8] | 1. Optimize Chromatography: Modify the LC gradient, change the column, or adjust the mobile phase to separate this compound from interfering peaks.[4] 2. Change Ionization Source: Switch from Electrospray Ionization (ESI), which is more susceptible to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI).[1][6] 3. Dilute the Sample: This can reduce the concentration of interfering matrix components.[4] |
| High variability in internal standard (IS) response | The chosen internal standard is not behaving chromatographically and ionically like this compound, or there is lot-dependent signal enhancement.[1] | 1. Use a SIL-IS: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. A stable isotope-labeled version of this compound is the best choice.[9][2][10] 2. Re-evaluate Analog IS: If a SIL-IS is not available, select a structural analog that has very similar physicochemical properties to this compound. |
| Low recovery of this compound | Inefficient extraction of this compound from the biological matrix or binding to proteins.[3] | 1. Optimize Extraction Protocol: Adjust the pH or solvent composition of the extraction buffer. 2. Incorporate Protein Precipitation: Use methods like acetonitrile precipitation to disrupt protein binding before extraction.[3][11] 3. Evaluate Different SPE Sorbents: Test various sorbents to find one with optimal retention and elution characteristics for this compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my this compound quantification?
A1: A matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte, in this case, this compound, by co-eluting, undetected components present in the biological sample matrix.[1][6][7] This can lead to inaccurate and imprecise quantification of this compound.[12][8] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[1][3]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[1] This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these two responses is the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF >1 indicates ion enhancement.[1]
Q3: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it recommended?
A3: A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte (this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte.[9][2] It co-elutes with the analyte and is affected by matrix effects in the same way, thus providing the most accurate correction and improving assay precision and accuracy.[1][2][13]
Q4: When should I consider using immunoaffinity capture for sample preparation?
A4: Immunoaffinity capture is a highly selective sample preparation technique that uses antibodies to isolate the target analyte (this compound) from a complex biological matrix.[14] This method is particularly useful when:
-
You need to achieve very low limits of quantification.
-
You are dealing with a particularly "dirty" or complex matrix.
-
Other sample cleanup methods like protein precipitation or standard SPE fail to adequately remove interferences.[14]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent at three different concentration levels (low, medium, high).
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma). Spike this compound and its SIL-IS into the extracted matrix at the same three concentration levels.
-
Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into six different lots of blank biological matrix before extraction at the same three concentration levels.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each lot and concentration:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF of Analyte / MF of IS
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Analyte in Set C / Mean Peak Area of Analyte in Set B) * 100
-
Table 1: Example Matrix Factor and Recovery Data for this compound
| Concentration Level | Mean Analyte Peak Area (Set A) | Mean Analyte Peak Area (Set B) | Matrix Factor (MF) | IS-Normalized MF | Recovery (%) |
| Low QC (5 ng/mL) | 85,000 | 68,000 | 0.80 | 1.01 | 88 |
| Medium QC (50 ng/mL) | 860,000 | 705,200 | 0.82 | 0.99 | 91 |
| High QC (500 ng/mL) | 8,750,000 | 7,262,500 | 0.83 | 1.02 | 90 |
An IS-Normalized MF close to 1.0 indicates that the SIL-IS effectively compensates for the observed ion suppression (MF < 1.0).
Protocol 2: Sample Preparation using Immunoaffinity Capture with Magnetic Beads
This protocol is a general guideline and should be optimized for this compound specific antibodies.
-
Antibody Conjugation: Covalently couple anti-POT-4 antibodies to magnetic beads.
-
Sample Pre-treatment:
-
Immuno-enrichment:
-
Add the antibody-conjugated magnetic beads to the pre-treated samples.
-
Incubate to allow the antibody to bind to both this compound and its SIL-IS.
-
-
Washing:
-
Use a magnetic rack to separate the beads from the sample matrix.
-
Wash the beads multiple times with appropriate buffers to remove non-specifically bound components.
-
-
Elution:
-
Elute the captured this compound and SIL-IS from the beads using a low pH elution buffer (e.g., 0.1% formic acid).
-
-
Analysis:
-
Analyze the eluate by LC-MS/MS.
-
Visualizations
Caption: Workflow for this compound quantification with matrix effect mitigation.
Caption: Troubleshooting logic for mitigating this compound matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. eijppr.com [eijppr.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Best practices for long-term storage and handling of POT-4
Technical Support Center: POT-4
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and integrity of this compound in your experiments. Here you will find detailed guidance on long-term storage, handling, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as AL-78898A, is a synthetic cyclic peptide.[1][2][3] It is a derivative of compstatin and functions as a potent inhibitor of the complement C3 receptor.[1][2] Its primary mechanism of action involves binding to the C3 protein and preventing its cleavage into the active fragments C3a and C3b.[1][2] This inhibitory action makes it a valuable tool for research in areas such as age-related macular degeneration.[1][3]
Q2: How should I store this compound upon arrival?
A2: For long-term storage, this compound should be stored at -80°C. For shorter-term storage, -20°C is acceptable for up to one month. It is recommended to aliquot the product upon arrival to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
Q3: How do I reconstitute lyophilized this compound?
A3: The solubility of this compound may vary. It is recommended to consult the product-specific datasheet for the most accurate information. To improve solubility, you can warm the vial to 37°C and use an ultrasonic bath to aid in dissolution.[2] Prepare a stock solution according to your experimental needs and the solubility information provided.
Q4: What is the stability of this compound in solution?
A4: Once reconstituted, the stability of the this compound stock solution depends on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months.[2] If stored at -20°C, it should be used within one month.[2] It is crucial to store the solution in separate aliquots to prevent degradation from multiple freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | The peptide has not fully dissolved. | Warm the vial to 37°C and use an ultrasonic bath to facilitate dissolution.[2] Ensure you are using a compatible solvent as indicated on the product datasheet. |
| Reduced Activity | Improper storage or handling. | Always store this compound at the recommended temperatures (-20°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. |
| Inconsistent Results | Degradation of the peptide. | Use a fresh aliquot for each experiment to ensure consistent concentration and activity. Verify the expiration date of the product. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, centrifuge the vial at low speed to ensure all the lyophilized powder is at the bottom.
-
Determine the appropriate solvent based on the product's datasheet.
-
Add the calculated volume of the recommended solvent to the vial to achieve the desired stock solution concentration.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. If necessary, warm the vial to 37°C to aid solubility.[2]
-
Create single-use aliquots of the stock solution and store them at -80°C for up to 6 months or -20°C for up to one month.[2]
Visualized Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting the complement cascade.
Caption: Recommended workflow for the storage and handling of this compound.
References
Calibrating and validating potency assays for POT-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating and validating potency assays for POT-4, a potent inhibitor of the complement C5 protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to the potency assay?
A1: this compound is an inhibitor of complement component C5. It binds to C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane-attacking complex (MAC) initiator, C5b.[1] This inhibition of the terminal complement pathway is the basis for this compound's therapeutic effect. A suitable potency assay must quantitatively measure this biological activity.[2][3] The ideal bioassay is based on the drug's mechanism of action and provides a functional and quantitative readout.[4]
Q2: Which type of potency assay is most appropriate for this compound?
A2: Several assay formats can be used to measure the potency of C5 inhibitors like this compound. The most common and functionally relevant is a hemolytic assay, which measures the ability of the drug to inhibit the lysis of antibody-sensitized red blood cells.[1][5] Other options include ELISA-based assays that measure the inhibition of C5b-9 (MAC) formation or cell-based assays that measure the downstream effects of complement activation.[4] The choice of assay will depend on factors such as desired throughput, precision, and the specific regulatory requirements.
Q3: What are the critical reagents and controls for a this compound potency assay?
A3: Key reagents include a well-characterized this compound reference standard, normal human serum as a source of complement, antibody-sensitized sheep or chicken red blood cells (for hemolytic assays), and appropriate buffers.[6] Critical controls include a negative control (no this compound), a positive control (serum with no inhibitor), and a 100% lysis control. It is also important to have a qualified assay control, which is a well-characterized batch of this compound used to monitor assay performance over time.[7]
Q4: How do I establish the parallelism between the reference standard and a test sample?
A4: Parallelism ensures that the test sample and the reference standard behave similarly across a range of concentrations, indicating that they are measuring the same biological activity. To assess parallelism, the dose-response curves of the reference standard and the test sample are compared. Statistical methods, such as the F-test, are used to determine if the slopes of the linear portion of the curves are statistically equivalent. Non-parallelism can indicate the presence of interfering substances or degradation of the test article.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent pipetting- Poor cell distribution- Temperature fluctuations across the plate | - Use calibrated pipettes and proper technique.- Ensure cells are evenly suspended before plating.- Incubate plates in a temperature-controlled environment. |
| Low lytic activity in positive control | - Degraded serum complement- Improper storage of reagents- Incorrect assay setup | - Use fresh or properly stored (-80°C) serum.- Verify the expiration dates and storage conditions of all reagents.- Review the experimental protocol for errors. |
| Assay drift over time | - Changes in reagent lots- Analyst variability- Instrument performance issues | - Qualify new reagent lots against the previous lot.- Ensure consistent training and technique among analysts.- Perform regular instrument maintenance and calibration. |
| Failure to meet parallelism criteria | - Sample matrix effects- Degradation of the test sample- Non-specific interactions | - Dilute the sample further to minimize matrix effects.- Test a freshly prepared sample.- Investigate potential non-specific binding in the assay. |
| Unexpected shift in IC50 values | - Inaccurate concentration of reference standard- Change in cell passage number or health- Contamination of reagents | - Re-qualify the reference standard.- Use cells within a defined passage number range and ensure high viability.- Use fresh, sterile reagents. |
Data Presentation
Table 1: Example this compound Potency Assay Validation Data
| Parameter | Acceptance Criteria | Result | Conclusion |
| Accuracy (% Recovery) | 80-120% | 95.7% | Pass |
| Precision (Repeatability, %CV) | ≤ 15% | 8.2% | Pass |
| Intermediate Precision (%CV) | ≤ 20% | 12.5% | Pass |
| Linearity (R²) | ≥ 0.98 | 0.995 | Pass |
| Range | 50-150% of target concentration | Validated | Pass |
| Specificity | No inhibition with irrelevant antibody | No inhibition observed | Pass |
Table 2: Example this compound Lot Release Data
| Lot Number | Date of Manufacture | Relative Potency (%) | Pass/Fail |
| POT4-001 | 2025-01-15 | 105% | Pass |
| POT4-002 | 2025-03-22 | 98% | Pass |
| POT4-003 | 2025-06-10 | 112% | Pass |
Experimental Protocols
Protocol 1: Hemolytic Potency Assay for this compound
-
Preparation of Reagents:
-
Prepare a working solution of the this compound reference standard and test samples in gelatin veronal buffer (GVB).
-
Thaw a vial of normal human serum on ice.
-
Wash antibody-sensitized sheep red blood cells (RBCs) with GVB and resuspend to the desired concentration.
-
-
Assay Procedure:
-
Add serial dilutions of the this compound reference standard and test samples to a 96-well plate.
-
Add a fixed amount of normal human serum to each well, except for the 100% lysis and no-lysis controls.
-
Incubate the plate for 15 minutes at 37°C to allow this compound to bind to C5.
-
Add the sensitized RBCs to all wells.
-
Incubate the plate for 30 minutes at 37°C to allow for complement-mediated lysis.
-
Centrifuge the plate to pellet the intact RBCs.
-
-
Data Analysis:
-
Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify the amount of hemoglobin released.
-
Calculate the percent inhibition of hemolysis for each concentration of this compound.
-
Use a four-parameter logistic (4PL) regression to fit the dose-response curves and determine the IC50 values.
-
The relative potency of the test sample is calculated by comparing its IC50 to that of the reference standard.
-
Visualizations
Caption: this compound mechanism of action, inhibiting C5 cleavage.
Caption: Workflow for a this compound hemolytic potency assay.
References
- 1. Structural basis for therapeutic inhibition of complement C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What you should know about potency assays - Biopharma Excellence [biopharma-excellence.com]
- 3. slingshotbio.com [slingshotbio.com]
- 4. svarlifescience.com [svarlifescience.com]
- 5. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]
- 6. Validate User [academic.oup.com]
- 7. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Complement Inhibitors: POT-4 (and its successor) Versus Lampalizumab for Geographic Atrophy
A detailed comparison of two investigational drugs targeting the complement cascade for the treatment of geographic atrophy (GA), an advanced form of dry age-related macular degeneration (AMD). This guide provides an objective analysis of their mechanisms of action, clinical trial data, and experimental protocols to inform researchers, scientists, and drug development professionals.
Geographic atrophy is a leading cause of irreversible vision loss, characterized by the progressive death of retinal pigment epithelial cells, photoreceptors, and the underlying choriocapillaris. The complement cascade, a key component of the innate immune system, has been strongly implicated in the pathogenesis of GA. This has led to the development of several complement-inhibiting drugs, including POT-4 and lampalizumab, which aimed to slow the progression of this debilitating disease. While both drugs targeted the complement system, they focused on different key proteins, C3 and Factor D respectively. This guide delves into a comparative analysis of these two approaches, with a focus on the clinical journey of lampalizumab and the evolution of the C3 inhibitor class, represented by pegcetacoplan (APL-2), the successor to this compound.
Mechanism of Action: Targeting Different Points in the Complement Cascade
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of complement component 3 (C3), a central step in the cascade.
This compound and its successor, pegcetacoplan (APL-2), are inhibitors of complement C3 . By binding to C3 and its activation fragment C3b, they aim to block the central event of complement activation, thereby preventing the downstream inflammatory and cell-damaging effects of the cascade. This central inhibition affects all three complement pathways.
Lampalizumab , on the other hand, is an antigen-binding fragment (Fab) of a humanized monoclonal antibody that targets complement Factor D . Factor D is a critical enzyme in the alternative pathway, which acts as an amplification loop for the complement system. By inhibiting Factor D, lampalizumab was designed to specifically block the amplification of the alternative pathway, which is believed to play a significant role in the chronic inflammation associated with GA.
Caption: Signaling pathway of the complement cascade and the targets of this compound/pegcetacoplan and lampalizumab.
Clinical Trial Performance: A Head-to-Head Look at the Data
While a direct clinical comparison of this compound and lampalizumab is not possible due to the limited public data on this compound's clinical trials for GA, we can compare the extensive clinical data of its successor, pegcetacoplan (APL-2), with that of lampalizumab.
Pegcetacoplan (APL-2): The Successor to this compound
Pegcetacoplan, a pegylated version of the active moiety in this compound, has undergone extensive clinical evaluation for the treatment of GA.
Table 1: Summary of Key Clinical Trial Data for Pegcetacoplan (APL-2) in Geographic Atrophy
| Trial Name | Phase | Number of Patients | Treatment Arms | Primary Endpoint | Key Efficacy Results | Key Safety Findings |
| FILLY | II | 246 | Pegcetacoplan monthly, Pegcetacoplan every other month, Sham | Change in GA lesion area from baseline to month 12 | Monthly: 29% reduction in GA lesion growth vs. sham (p=0.008).[1][2][3][4] Every other month: 20% reduction vs. sham (p=0.067).[1][2][3][4] | Increased incidence of exudative AMD in treated eyes (Monthly: 20.9%, EOM: 8.9% vs. Sham: 1.2%).[3] |
| OAKS & DERBY | III | 1258 (OAKS: 637, DERBY: 621) | Pegcetacoplan monthly, Pegcetacoplan every other month, Sham | Change in GA lesion area from baseline to month 24 | OAKS (Month 24): Monthly: 22% reduction; EOM: 18% reduction vs. sham. DERBY (Month 24): Monthly: 13% reduction; EOM: 12% reduction vs. sham.[5] | Increased rates of neovascular (wet) AMD (Monthly: 12%, EOM: 7% vs. Sham: 3% at Month 24). |
| GALE (Extension) | III | 792 | Pegcetacoplan monthly, Pegcetacoplan every other month | Long-term safety and efficacy | Both monthly and every-other-month treatment delayed GA lesion growth by approximately 1.5 years over 5 years compared to sham.[6] | Safety profile consistent with previous studies. |
Lampalizumab: A Promising Candidate that Fell Short in Phase III
Lampalizumab showed initial promise in a Phase II trial, particularly in a sub-population of patients with a specific genetic biomarker. However, it ultimately failed to demonstrate efficacy in larger Phase III studies.
Table 2: Summary of Key Clinical Trial Data for Lampalizumab in Geographic Atrophy
| Trial Name | Phase | Number of Patients | Treatment Arms | Primary Endpoint | Key Efficacy Results | Key Safety Findings | | :--- | :--- | :--- | :--- | :--- | :--- | | MAHALO | II | 129 | Lampalizumab monthly, Lampalizumab every other month, Sham | Mean change in GA lesion area from baseline to 18 months | Monthly: 20.4% reduction in GA lesion growth vs. sham (p<0.1170).[7][8] Subgroup (CFI positive): 44% reduction vs. sham.[7][9] | Acceptable safety profile; most adverse events were injection-related.[7] | | CHROMA & SPECTRI | III | 1881 (CHROMA: 906, SPECTRI: 975) | Lampalizumab every 4 weeks, Lampalizumab every 6 weeks, Sham | Mean change in GA lesion area from baseline to 48 weeks | No significant difference in the rate of GA lesion growth between lampalizumab and sham groups.[10] | Safety profile was in line with previous lampalizumab trials.[11] |
Experimental Protocols: A Glimpse into the Clinical Trial Designs
The clinical trials for both pegcetacoplan and lampalizumab employed rigorous methodologies to assess their safety and efficacy.
Pegcetacoplan (APL-2) Trials (FILLY, OAKS, DERBY)
-
Study Design: The Phase II FILLY study and the Phase III OAKS and DERBY trials were multicenter, randomized, sham-controlled studies.[1][12] The OAKS and DERBY trials were also double-masked.[12]
-
Participant Population: Patients with a clinical diagnosis of GA secondary to AMD were enrolled. Key inclusion criteria included a total GA area within a specified range (e.g., ≥ 2.5 and ≤ 17.5 mm² in the OAKS and DERBY trials).[13]
-
Intervention: Pegcetacoplan was administered via intravitreal injection at doses of 15 mg, either monthly or every other month, compared to sham injections.[12]
-
Primary Endpoint: The primary efficacy endpoint was the change in the total area of GA lesions from baseline, as measured by fundus autofluorescence (FAF).[1][12]
Caption: Experimental workflow for the pegcetacoplan clinical trials.
Lampalizumab Trials (MAHALO, CHROMA, SPECTRI)
-
Study Design: The Phase II MAHALO study and the Phase III CHROMA and SPECTRI trials were multicenter, randomized, sham-controlled studies.[11][14] The CHROMA and SPECTRI trials were identically designed and double-masked.[11]
-
Participant Population: Patients with bilateral GA and no history of neovascular AMD were included.[15]
-
Intervention: Lampalizumab was administered via intravitreal injection at a dose of 10 mg, either every 4 or 6 weeks, compared to sham injections.[10][11]
-
Primary Endpoint: The primary efficacy endpoint was the mean change in GA lesion area from baseline, measured by fundus autofluorescence (FAF).[11]
Caption: Experimental workflow for the lampalizumab clinical trials.
Conclusion: Lessons Learned and the Path Forward
The divergent outcomes of the C3 inhibitor pegcetacoplan and the Factor D inhibitor lampalizumab offer valuable insights for the development of therapies for geographic atrophy. The success of pegcetacoplan, the successor to the early C3 inhibitor this compound, in slowing GA progression has validated the central role of the complement cascade in this disease and has led to its approval as the first treatment for GA. The journey of pegcetacoplan also highlights the importance of formulation and delivery, as the pegylation of the original this compound molecule was a key development step.
In contrast, the failure of lampalizumab in Phase III trials, despite promising Phase II results, underscores the complexities of targeting the complement system. While the alternative pathway is a critical component, its inhibition alone may not be sufficient to halt the progression of GA in a broad patient population. These findings emphasize the need for a deeper understanding of the specific complement pathways driving the disease in different patient subgroups and the potential for more targeted or combination therapies in the future. The extensive data generated from these clinical trials will continue to be a valuable resource for the scientific community in the ongoing quest to develop more effective treatments for geographic atrophy.
References
- 1. Phase 2 Study Highlights Efficacy and Safety Data of Intravitreal APL-2 for Geographic Atrophy Secondary to AMD - - Modern Optometry [modernod.com]
- 2. Intravitreal treatment successfully slows geographic atrophy in phase 2 trial - American Academy of Ophthalmology [aao.org]
- 3. Phase 2 Study Published in Ophthalmology Highlights Efficacy and Safety Data of Intravitreal APL-2 for Geographic Atrophy Secondary to Age-Related Macular Degeneration - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 4. epidarex.com [epidarex.com]
- 5. Treatment of geographic atrophy: an update on data related to pegcetacoplan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. aao.org [aao.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. eyesoneyecare.com [eyesoneyecare.com]
- 10. Efficacy and Safety of Lampalizumab for Geographic Atrophy Due to Age-Related Macular Degeneration: Chroma and Spectri Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. roche.com [roche.com]
- 12. Geographic Atrophy Trial Results in First-Ever Drug Approval for Complication of AMD [houstonmethodist.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ESCRS - MAHALO TRIAL [escrs.org]
- 15. CHROMA: Clinical Trial of Lampalizumab for Geographic Atrophy Secondary to Age-Related Macular Degeneration | Institut de la Màcula [old.institutmacula.com]
Benchmarking POT-4: A Comparative Analysis of Small Molecule C3 Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark analysis of POT-4, a clinical-stage complement C3 inhibitor, against other small molecule inhibitors targeting the central component of the complement system. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison of available therapeutic candidates.
Introduction to C3 Inhibition and this compound
The complement system is a critical component of innate immunity, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Complement component C3 sits at the nexus of all three activation pathways (classical, lectin, and alternative), making it a prime target for therapeutic intervention. This compound is a synthetic cyclic peptide derived from compstatin, a potent C3 inhibitor.[1] It functions by binding to C3 and preventing its cleavage into the pro-inflammatory fragments C3a and C3b, thereby halting the downstream amplification of the complement cascade.[1] this compound has undergone Phase I clinical trials for the treatment of age-related macular degeneration (AMD).[2][3]
Quantitative Comparison of C3 Inhibitors
The following tables summarize the in vitro potency and binding affinity of this compound and its analogues against other known small molecule C3 inhibitors.
| Inhibitor | Type | Target(s) | IC50 (Hemolytic Assay) | Binding Affinity (KD) | Reference(s) |
| This compound (AL-78898A) | Peptidic (Compstatin derivative) | C3 | Data not publicly available | Data not publicly available | [1] |
| Cp40 (AMY-101) | Peptidic (Compstatin derivative) | C3 | ~4 µM | 0.5 nM (to C3) | [4][5][6] |
| cmp-5 | Small Molecule | C3b | Not reported | 450 µM (to C3b) | [7] |
| Other Compstatin Analogs | Peptidic | C3/C3b | 62 nM - ~4 µM | Varies | [6][8] |
Note: Direct head-to-head comparative studies of this compound against a wide range of small molecule C3 inhibitors are limited in publicly available literature. The data presented is compiled from various sources and may not have been generated using identical experimental conditions.
Mechanism of Action: The Compstatin Family
This compound belongs to the compstatin family of C3 inhibitors. These cyclic peptides bind to a specific site on the β-chain of C3, sterically hindering the access of C3 convertases and thus preventing the cleavage of C3 to C3a and C3b. This action effectively shuts down all three complement activation pathways.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate C3 inhibitors are provided below.
Hemolytic Assay for Complement Inhibition
This assay measures the ability of an inhibitor to prevent the lysis of antibody-sensitized erythrocytes by the classical complement pathway.
Workflow:
Protocol:
-
Preparation: Antibody-sensitized sheep erythrocytes are prepared as the target for complement-mediated lysis. Normal human serum (NHS) serves as the source of complement proteins. The C3 inhibitor is serially diluted to various concentrations.[9][10]
-
Incubation: The sensitized erythrocytes, NHS, and inhibitor are incubated together, typically at 37°C.[9]
-
Measurement: After incubation, the reaction is stopped, and the mixture is centrifuged to pellet intact erythrocytes. The amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring the optical density at 414 nm.[10]
-
Analysis: The percentage of hemolysis is calculated relative to positive (100% lysis) and negative (0% lysis) controls. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of hemolysis, is then determined.[6]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.
Workflow:
Protocol:
-
Immobilization: The target protein (e.g., purified C3 or C3b) is immobilized on the surface of a sensor chip.[11][12]
-
Binding: The inhibitor (analyte) is flowed over the sensor chip surface at various concentrations. Binding to the immobilized ligand is detected as a change in the refractive index, measured in resonance units (RU).[13][14]
-
Data Acquisition: The binding is monitored over time to generate a sensorgram, which shows the association, equilibrium, and dissociation phases of the interaction.[11]
-
Analysis: The association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) are calculated from the sensorgram data. A lower KD value indicates a higher binding affinity.[15]
C3b Deposition Assay
This assay quantifies the amount of C3b that is deposited on a surface (e.g., cells or a plate) following complement activation, and the ability of an inhibitor to block this deposition.
Workflow:
Protocol:
-
Activation: Complement is activated in normal human serum on a target surface (e.g., cultured cells or an ELISA plate).[16][17]
-
Inhibition: The assay is performed in the presence of varying concentrations of the C3 inhibitor.
-
Detection: Deposited C3b is detected using a primary antibody specific for C3b, followed by a fluorescently-labeled or enzyme-conjugated secondary antibody.[18][19]
-
Quantification: The amount of C3b deposition is quantified by measuring the fluorescence intensity using flow cytometry or the absorbance in an ELISA reader.[16][20]
In Vivo Models
The efficacy of C3 inhibitors is often evaluated in animal models of complement-mediated diseases. For AMD, a common model is the laser-induced choroidal neovascularization (CNV) model in rodents or non-human primates.[21][22] In these models, a laser is used to induce the growth of new, leaky blood vessels in the choroid, mimicking a key feature of wet AMD. The effect of C3 inhibitors on the size and leakage of these CNV lesions is then assessed.[23]
Conclusion
This compound, as a derivative of the potent compstatin family of C3 inhibitors, represents a promising therapeutic approach for complement-mediated diseases. While direct comparative data against a broad range of small molecule inhibitors is still emerging, the established high affinity and potent inhibitory activity of the compstatin class provide a strong foundation for its clinical development. The experimental protocols detailed in this guide offer a standardized framework for the continued evaluation and benchmarking of this compound and other novel C3 inhibitors. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these different therapeutic modalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amyndas.com [amyndas.com]
- 6. Peptide inhibitors of C3 activation as a novel strategy of complement inhibition for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lambris.com [lambris.com]
- 9. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]
- 10. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. nicoyalife.com [nicoyalife.com]
- 16. C3b Deposition Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. C3b Deposition Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 18. A Flow Cytometry-Based Assay to Measure C3b Deposition on Protozoan Parasites Such as Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Complement C3 Deposition on Endothelial Cells Revealed by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Regulatable Complement Inhibition of the Alternative Pathway Mitigates Wet Age-Related Macular Degeneration Pathology in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Retinal Macrophages Synthesize C3 and Activate Complement in AMD and in Models of Focal Retinal Degeneration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 23. A C3-targeting nanobody as a novel strategy to inhibit the complement system in cell and mouse models of Age-related macular degeneration (AMD) | IOVS | ARVO Journals [iovs.arvojournals.org]
POT-4 (Compstatin Analog) Demonstrates High Primate Specificity in C3 Inhibition
For Immediate Release
A comprehensive review of available data indicates that POT-4, a synthetic peptide analog of compstatin, exhibits marked species specificity in its inhibition of the complement component C3. This targeted activity profile shows high potency against human and non-human primate C3, while demonstrating negligible interaction with C3 from lower mammalian species. This guide provides a comparative analysis of this compound's cross-reactivity, supported by experimental data, for researchers and drug development professionals in the field of complement-mediated diseases.
The complement system is a critical component of innate immunity, and its central protein, C3, is a key target for therapeutic intervention in a variety of inflammatory and autoimmune disorders. This compound is a C3 inhibitor that has been investigated for conditions such as age-related macular degeneration. Understanding its cross-reactivity is crucial for the design and interpretation of preclinical studies and for predicting its therapeutic window in humans.
Executive Summary of Cross-Reactivity
Experimental evidence consistently demonstrates that the inhibitory activity of compstatin and its analogs, including this compound and the closely related Cp40, is largely restricted to primates. This specificity is attributed to key differences in the amino acid sequence at the compstatin binding site on C3 between primates and other mammals.
| Species | C3 Binding/Inhibition | Supporting Evidence |
| Human | High | Potent inhibition in hemolytic assays and ELISAs.[1][2] |
| Non-Human Primates (e.g., Cynomolgus Monkey, Baboon) | High | Binding affinities and inhibitory profiles are comparable to human C3.[3][4] |
| Mouse | Negligible | Lack of binding and inhibitory activity observed in various assays.[3][4][5] |
| Rat | Negligible | No significant inhibition detected.[5][6][7] |
| Rabbit | Negligible | Fails to inhibit complement-mediated hemolysis.[4][5] |
| Pig (Porcine) | Negligible | No inhibitory activity confirmed.[4][5] |
| Dog (Canine) | Negligible | No significant inhibition in classical pathway ELISA.[5] |
Quantitative Analysis of C3 Inhibition
The species-specific inhibition of the complement system by compstatin analogs has been quantified using various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values for the closely related and well-studied compstatin analog, Cp40, in hemolytic assays.
| Species | Assay Type | Pathway | IC50 | Reference |
| Human | Hemolytic Assay | Alternative | ~4 µM | [1] |
| Mouse | Classical Pathway ELISA | Classical | No Inhibition | [5] |
| Rat | Classical Pathway ELISA | Classical | No Inhibition | [5] |
| Rabbit | Classical Pathway ELISA | Classical | No Inhibition | [5] |
| Pig | Classical Pathway ELISA | Classical | No Inhibition | [5] |
| Dog | Classical Pathway ELISA | Classical | No Inhibition | [5] |
Note: Data for this compound is often represented by its closely related analog Cp40 in publicly available literature.
Signaling Pathway and Mechanism of Action
This compound and other compstatin analogs function by binding to C3 and sterically hindering its cleavage by C3 convertases. This action prevents the generation of the pro-inflammatory anaphylatoxin C3a and the opsonin C3b, thereby halting the amplification of the complement cascade.
Experimental Methodologies
The cross-reactivity of this compound and its analogs is primarily assessed through enzyme-linked immunosorbent assays (ELISAs) and hemolytic assays. The binding kinetics are further characterized by Surface Plasmon Resonance (SPR).
Hemolytic Assay for Complement Inhibition
This assay measures the ability of a compound to inhibit the lysis of antibody-sensitized erythrocytes by the classical complement pathway, or the lysis of rabbit erythrocytes by the alternative pathway.
Workflow:
Protocol:
-
Serum Preparation: Serum from different species is collected and stored at -80°C.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Mixture: A fixed amount of serum is pre-incubated with the various concentrations of this compound.
-
Erythrocyte Addition: Antibody-sensitized sheep erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway) are added to the serum-inhibitor mixture.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for complement-mediated lysis.
-
Stopping the Reaction: The reaction is stopped by adding a buffer containing EDTA.
-
Quantification: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 412-415 nm.
-
Data Analysis: The percentage of hemolysis inhibition is calculated relative to controls without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.
C3b Deposition ELISA for Complement Inhibition
This assay quantifies the inhibition of C3b deposition on a surface coated with an activator of the classical or alternative complement pathway.
Protocol:
-
Plate Coating: Microtiter plates are coated with an activator of the classical pathway (e.g., aggregated human IgG) or the alternative pathway (e.g., zymosan).
-
Blocking: The plates are washed and blocked to prevent non-specific binding.
-
Sample Incubation: Serum from the species of interest is pre-incubated with various concentrations of this compound and then added to the coated wells. The plates are incubated to allow for complement activation and C3b deposition.
-
Detection: The plates are washed, and a primary antibody specific for C3b is added.
-
Secondary Antibody and Substrate: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a chromogenic substrate (e.g., TMB).
-
Measurement: The optical density (OD) is measured using a plate reader. A decrease in OD corresponds to the inhibition of C3b deposition.
-
Data Analysis: IC50 values are calculated from the dose-response curves.[8]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding affinity and kinetics (association and dissociation rates) of this compound to purified C3 from different species.
Protocol:
-
Chip Preparation: Purified C3 from different species is immobilized on a sensor chip.[3]
-
Analyte Injection: A series of concentrations of this compound (the analyte) are injected over the sensor surface.
-
Data Acquisition: The binding of this compound to the immobilized C3 is detected in real-time as a change in the refractive index, measured in resonance units (RU).
-
Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgrams. A lower KD value indicates a higher binding affinity.[9]
Conclusion
The available data strongly indicate that this compound is a highly specific inhibitor of primate C3. This primate-selective activity profile is a critical consideration for the translation of preclinical findings to clinical applications. While this specificity limits the use of common rodent models for efficacy studies, it underscores the relevance of non-human primate models in the preclinical development of compstatin-based therapeutics. The detailed experimental protocols provided herein offer a basis for the standardized assessment of this and other C3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Compstatin Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compstatin, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Species specificity of the complement inhibitor compstatin investigated by all-atom molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species specificity of the complement inhibitor compstatin investigated by all-atom molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of POT-4 for Complement Component C3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of POT-4, a potent inhibitor of complement component C3, with other alternatives, supported by experimental data. The focus is on validating the specificity of this compound for its target, a critical aspect in the development of complement-targeted therapeutics.
Introduction to this compound and Complement C3
The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases. Complement component C3 holds a central position in this cascade, as all three activation pathways (classical, lectin, and alternative) converge at its cleavage. This central role makes C3 an attractive target for therapeutic intervention.
This compound is a synthetic cyclic peptide, a derivative of compstatin, that is designed to bind to C3 and prevent its activation, thereby halting the downstream inflammatory cascade.[1] One of the most active compstatin analogs, 4(1MeW)7W, is also known as this compound.[2][3] Validating the specific and potent binding of this compound to C3 is paramount to its clinical development and for minimizing off-target effects.
Quantitative Data Presentation: Binding Affinity and Specificity
The interaction of this compound and other C3 inhibitors with their target can be quantified using various biophysical techniques. Surface Plasmon Resonance (SPR) is a widely used method to determine the binding affinity (expressed as the dissociation constant, Kd), and the association (ka) and dissociation (kd) rates. A lower Kd value indicates a higher binding affinity.
| Inhibitor | Target | Binding Affinity (Kd) | Method | Notes |
| This compound (4(1MeW)7W compstatin) | Human C3 | 15 nM | Isothermal Titration Calorimetry (ITC) | A highly potent analog of the original compstatin peptide.[4] |
| AMY-101 (Cp40) | Human C3b | 0.5 nM | Surface Plasmon Resonance (SPR) | A third-generation compstatin analog with subnanomolar affinity.[2] |
| Original Compstatin | Human C3 | 60–130 nM | Surface Plasmon Resonance (SPR) | The parent molecule from which this compound and other analogs were developed.[4] |
| hC3Nb1 (Nanobody) | Human C3b | 2.2 nM | Surface Plasmon Resonance (SPR) | A single-domain antibody fragment targeting C3b.[5] |
Specificity of this compound:
Compstatin and its analogs, including this compound, have demonstrated high specificity for primate C3. Bimolecular interaction analysis has shown that compstatin does not bind to C3 from lower mammalian species, nor does it interact with the structurally homologous human complement proteins C4 and C5. This high degree of specificity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are protocols for key experiments used to assess the specificity of C3 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound for complement component C3.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified human complement C3b
-
This compound peptide
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Protocol:
-
Ligand Immobilization: Covalently immobilize purified human C3b onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound in running buffer over the immobilized C3b surface.
-
Data Acquisition: Monitor the change in response units (RU) in real-time to generate sensorgrams showing the association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface using the regeneration solution to remove bound this compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.
Hemolytic Assay for Functional Inhibition (CH50)
The CH50 assay measures the total functional activity of the classical complement pathway. Inhibition of hemolysis indicates that the inhibitor is blocking the complement cascade.
Objective: To determine the functional inhibitory activity of this compound on the classical complement pathway.
Materials:
-
Sheep red blood cells (SRBCs)
-
Rabbit anti-sheep red blood cell antibody (hemolysin)
-
Normal human serum (as a source of complement)
-
Veronal buffered saline (VBS)
-
This compound at various concentrations
-
Spectrophotometer
Protocol:
-
Sensitization of SRBCs: Wash SRBCs with VBS and incubate them with an optimal concentration of hemolysin to create antibody-sensitized SRBCs (EA).
-
Complement Inhibition: In a 96-well plate, serially dilute normal human serum in VBS. To each dilution, add a fixed concentration of this compound or a vehicle control.
-
Hemolysis Reaction: Add the sensitized SRBCs to each well and incubate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding cold VBS and centrifuge the plate to pellet the intact cells.
-
Quantification: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each serum dilution in the presence and absence of this compound. The CH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. An increase in the CH50 value in the presence of this compound indicates inhibition of the classical complement pathway.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved.
Conclusion
The available data strongly support the high specificity of this compound for its intended target, complement component C3. Its high binding affinity and lack of cross-reactivity with other key complement proteins like C4 and C5 are critical features for a therapeutic agent designed to modulate the complement system. The experimental protocols provided in this guide offer a framework for the continued validation and comparison of this compound and other C3 inhibitors. Further head-to-head comparative studies employing these standardized methods will be invaluable for the continued development of next-generation complement therapeutics.
References
- 1. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 2. lambris.com [lambris.com]
- 3. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Engineering of a Complement Component C3-Binding Nanobody Improves Specificity and Adds Cofactor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of POT-4 (C3 Inhibitor) and C5 Inhibitors in Complement-Mediated Disease Models
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, plays a dual role in host defense and inflammation.[1] Its dysregulation is a key driver in a variety of diseases, making it a prime target for therapeutic intervention.[2] This guide provides a comparative overview of two major strategies for complement inhibition: targeting the central component C3 with the peptide inhibitor POT-4, and targeting the terminal component C5 with the established class of C5 inhibitors. We will explore their mechanisms of action, compare their performance in relevant disease models based on available data, and detail the experimental protocols used for their evaluation.
Mechanism of Action: C3 vs. C5 Inhibition
The complement cascade is activated through three primary pathways: classical, lectin, and alternative. All three converge at the cleavage of C3, a pivotal event that amplifies the response.[1][3] The cleavage of C3 leads to the formation of C5 convertases, which then cleave C5 to initiate the terminal pathway, culminating in the formation of the C5b-9 Membrane Attack Complex (MAC) and the release of the potent anaphylatoxin C5a.[4][5]
-
This compound (C3 Inhibitor): this compound is a synthetic cyclic peptide, a compstatin analog, that potently inhibits complement factor C3.[6] It binds to C3 and prevents its cleavage into C3a and C3b.[7] By targeting this central component, this compound effectively shuts down all three complement pathways, preventing the generation of all downstream effectors, including C5a and the MAC.[7]
-
C5 Inhibitors: This class of drugs, which includes monoclonal antibodies like eculizumab and ravulizumab as well as small molecules and RNAi therapeutics, specifically binds to the C5 protein.[4][8][9] This binding blocks the cleavage of C5 into C5a and C5b by C5 convertase.[10] Consequently, C5 inhibitors prevent the formation of the MAC and the release of the pro-inflammatory C5a peptide, but leave the upstream functions of the complement system, such as opsonization by C3b, intact.[3]
Comparative Data in Disease Models
Direct head-to-head experimental data comparing this compound with a C5 inhibitor is limited. Therefore, this comparison draws from clinical trial data for this compound and various C5 inhibitors in age-related macular degeneration (AMD), and leverages data from other C3 and C5 inhibitors in paroxysmal nocturnal hemoglobinuria (PNH) to illustrate the therapeutic consequences of targeting different points in the cascade.
Complement over-activation is strongly implicated in the pathogenesis of AMD, a leading cause of blindness.[6][11] Both C3 and C5 inhibition have been explored as therapeutic strategies.
| Inhibitor Class | Drug(s) | Target | Phase | Key Findings in AMD | Reference(s) |
| C3 Inhibitor | This compound | C3 | Phase I | Single intravitreal injections were safe and well-tolerated in patients with neovascular AMD. No drug-related serious adverse events were reported. | [6][7] |
| C5 Inhibitor | ARC1905 (Avacincaptad pegol) | C5 | Phase II/III | Showed a reduction in the growth rate of geographic atrophy (GA). However, trials were marked by high discontinuation rates and an increased risk of conversion to exudative AMD. | [12] |
| C5 Inhibitor | LFG316 | C5 | Phase II | No significant difference was found between the treatment and placebo groups in mean GA change or visual acuity. | [12] |
PNH is a rare blood disorder characterized by complement-mediated destruction of red blood cells (hemolysis).[10][13] C5 inhibitors are the standard of care, but they primarily address intravascular hemolysis, while C3b-mediated extravascular hemolysis can persist.[10][14] Proximal complement inhibitors that block C3 are intended to control both pathways. Lacking specific this compound data in PNH, we present a matching-adjusted indirect comparison between the C3 inhibitor pegcetacoplan and C5 inhibitors to highlight the mechanistic differences.
| Endpoint | Pegcetacoplan (C3 Inhibitor) | Eculizumab/Ravulizumab (C5 Inhibitors) | Comparative Outcome | Reference(s) |
| Hemoglobin Level | Statistically significant increase from baseline. | Modest increase from baseline. | Favors C3 Inhibition | [15] |
| Transfusion Avoidance | Significantly higher proportion of patients achieving transfusion avoidance. | Lower proportion of patients achieving transfusion avoidance. | Favors C3 Inhibition | [15] |
| LDH Normalization | Significantly shorter time to first occurrence of LDH normalization. | Longer time to LDH normalization. | Favors C3 Inhibition | [15] |
| Breakthrough Hemolysis | Significantly smaller proportion of patients experienced breakthrough hemolysis. | Higher proportion of patients experienced breakthrough hemolysis. | Favors C3 Inhibition | [15] |
| Safety | Infection risk is a key consideration, comparable to C5 inhibitors. | Increased susceptibility to Neisseria meningitidis infections is a known risk. | Both require monitoring and vaccination. | [16] |
Experimental Protocols
Evaluating the potency and mechanism of complement inhibitors requires specific functional assays. The following are standard protocols used in the field.
Hemolytic assays are the gold standard for measuring the functional integrity of the entire classical (CH50) and alternative (AH50) complement pathways.[17] They quantify the ability of a serum sample to lyse antibody-sensitized sheep erythrocytes (for CH50) or rabbit erythrocytes (for AH50).[17][18]
Principle: Serial dilutions of a test serum are incubated with target erythrocytes. The amount of hemolysis is measured spectrophotometrically by the release of hemoglobin. The dilution of serum that yields 50% lysis is defined as the CH50 or AH50 value. The potency of an inhibitor is determined by its ability to reduce the hemolytic activity.
Methodology:
-
Preparation: Prepare target erythrocytes (antibody-sensitized sheep RBCs for CH50; rabbit RBCs for AH50) and resuspend in an appropriate buffer (e.g., GVB++ for CH50, GVB-Mg-EGTA for AH50).
-
Incubation: In a 96-well plate, add serial dilutions of the complement inhibitor to a constant amount of normal human serum.
-
Reaction: Add the prepared erythrocytes to the serum/inhibitor mixture.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for lysis.
-
Measurement: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
-
Calculation: Calculate the percentage of hemolysis relative to a 100% lysis control (water) and a 0% lysis control (buffer). Determine the IC50 of the inhibitor.
This assay quantifies the activation of complement and the effect of inhibitors by measuring the deposition of specific complement fragments (e.g., C3b, C5b-9/MAC) onto a surface that activates complement.
Principle: A 96-well microplate is coated with a complement activator (e.g., zymosan, aggregated IgG). Diluted serum, with or without an inhibitor, is added. The amount of deposited complement fragment is then detected using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
Methodology:
-
Coating: Coat a 96-well ELISA plate with a complement activator (e.g., 10 µg/mL zymosan) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Incubation: Add normal human serum, pre-incubated with various concentrations of the test inhibitor, to the wells. Incubate for 1 hour at 37°C to allow complement activation and deposition.
-
Detection: Wash the plate. Add a primary antibody specific for the fragment of interest (e.g., anti-C3b or anti-C5b-9). Incubate for 1 hour.
-
Secondary Antibody: Wash the plate. Add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Development: Wash the plate. Add a TMB substrate and stop the reaction with acid.
-
Measurement: Read the absorbance at 450 nm.
Summary and Conclusion
The choice between targeting C3 with an inhibitor like this compound versus targeting C5 represents a fundamental strategic decision in the development of complement-based therapeutics.
-
C3 Inhibition (this compound): Offers the advantage of blocking the complement cascade at a central point, thereby inhibiting all downstream effector functions. As suggested by data from other C3 inhibitors in PNH, this approach may provide more comprehensive control of complement-driven pathology, addressing both intravascular and extravascular hemolysis.[15][19] However, this broad inhibition also blocks the potentially beneficial upstream functions of complement, such as C3b-mediated opsonization and clearance of pathogens, which requires careful consideration of the infection risk.[16]
-
C5 Inhibition: This strategy provides a more targeted intervention, specifically blocking the terminal inflammatory and lytic pathway (C5a and MAC formation) while preserving the upstream opsonization functions of C3b.[3] This has proven to be a highly effective and relatively safe approach for diseases like PNH and aHUS.[8] However, its efficacy can be limited in pathologies where C3-mediated processes, such as extravascular hemolysis, play a significant role.[14]
For drug development professionals, the optimal target depends on the specific pathophysiology of the disease. For conditions driven primarily by the terminal pathway, C5 inhibition is a validated and powerful approach. For diseases with a significant contribution from C3b-mediated effects or where complete blockade of complement activation is desired, C3 inhibitors like this compound represent a promising, albeit potentially more systemically immunosuppressive, alternative. Further head-to-head studies in relevant disease models are crucial to fully delineate the relative merits of these two important therapeutic strategies.
References
- 1. What are complement factor inhibitors and how do they work? [synapse.patsnap.com]
- 2. roche.com [roche.com]
- 3. pnas.org [pnas.org]
- 4. What are the therapeutic candidates targeting C5? [synapse.patsnap.com]
- 5. Complement-Related Disorders: Background, Pathophysiology, Activation [emedicine.medscape.com]
- 6. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. What are C5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Second-Generation C5 Inhibitors for Paroxysmal Nocturnal Hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paroxysmal nocturnal hemoglobinuria: current treatments and unmet needs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of age-related macular degeneration and their translatability into the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Advances in the creation of animal models of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paroxysmal Nocturnal Hemoglobinuria: Targeting Unmet Needs with Newest Proximal Complement Inhibitors - The Medical Xchange [themedicalxchange.com]
- 15. Comparative Effectiveness of Pegcetacoplan Versus Ravulizumab and Eculizumab in Complement Inhibitor-Naïve Patients with Paroxysmal Nocturnal Hemoglobinuria: A Matching-Adjusted Indirect Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modern Complement Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Classical Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
Evaluating Pharmacokinetic Profiles of POT-4 and Other Compstatin-Based C3 Inhibitors for AMD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) considerations for POT-4 and other compstatin-based complement C3 inhibitors developed for the treatment of age-related macular degeneration (AMD). Due to the limited availability of publicly disclosed, detailed pharmacokinetic data for different this compound formulations, this guide will focus on the broader context of compstatin analog development, the rationale for intravitreal administration, and the evolution of these peptides to optimize their PK profiles for ocular and systemic applications.
Introduction to this compound and Complement C3 Inhibition in AMD
Age-related macular degeneration (AMD) is a leading cause of vision loss, and the complement cascade has been identified as a key player in its pathogenesis.[1] this compound, a synthetic cyclic peptide derived from compstatin, is a potent inhibitor of complement component C3.[2] By binding to C3, this compound prevents its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b, thereby halting the amplification of the complement cascade.[2] This mechanism of action makes this compound a promising therapeutic candidate for both wet and dry forms of AMD.[3]
This compound has been evaluated in a Phase I clinical trial for the treatment of neovascular AMD via intravitreal injection. The preliminary results from this study indicated that this compound is safe and well-tolerated.[1]
Pharmacokinetic Challenges and the Rationale for Intravitreal Delivery
The pharmacokinetic profile of early compstatin analogs, including this compound, presented challenges for systemic administration, primarily due to rapid elimination.[4] This has driven the development of local delivery strategies, such as intravitreal injections, for ocular indications like AMD. Intravitreal administration delivers the drug directly to the site of action, the vitreous humor, thereby maximizing local drug concentration and minimizing systemic exposure and potential side effects.[5]
There have been mentions of the development of a sustained-release intravitreal delivery system for this compound with the goal of providing a continuous therapeutic dose over an extended period, potentially up to 12 months.[3][6] Such a system would reduce the treatment burden associated with frequent intravitreal injections.
Evolution of Compstatin Analogs and Improved Pharmacokinetic Properties
Recognizing the limitations of early compstatin analogs, subsequent research has focused on modifying the peptide structure to enhance its pharmacokinetic properties. These efforts have led to the development of second and third-generation analogs with significantly improved potency and plasma residence time.
The following table summarizes the progression of compstatin analogs and their key characteristics, highlighting the improvements in their pharmacokinetic profiles.
| Compstatin Analog Generation | Example(s) | Key Modifications | Reported Pharmacokinetic Profile | Primary Intended Route of Administration |
| First Generation | This compound (AL-78898A) | Early analog of compstatin | Rapid elimination profile, limiting systemic use.[4] | Intravitreal |
| Second Generation | Cp20, Cp30, Cp40 | Backbone N-methylation and other modifications to improve affinity and stability.[7] | Apparent terminal plasma half-life of up to ~12 hours in non-human primates (for Cp40).[4][8] | Systemic (Intravenous) |
| Third Generation | PEGylated Cp40, Cp40 with C-terminal lysine residues | N-terminal PEGylation or insertion of charged amino acids at the C-terminus.[9] | Improved solubility and further enhanced pharmacokinetic profiles in non-human primates.[9] | Systemic (Intravenous) |
Experimental Protocols for Evaluating Intravitreal Pharmacokinetics
The evaluation of the pharmacokinetic profile of intravitreally administered drugs like this compound involves preclinical studies in relevant animal models, most commonly rabbits and non-human primates. A general experimental protocol would include the following steps:
-
Animal Model Selection: New Zealand white rabbits are a commonly used model for ocular pharmacokinetic studies due to the anatomical similarities of their eyes to human eyes.
-
Drug Formulation and Administration: The drug is formulated in a sterile, isotonic solution suitable for intraocular injection. A single, fixed dose of the drug solution is injected into the vitreous humor of the animal's eye using a small-gauge needle.
-
Sample Collection: At predetermined time points post-injection, samples of vitreous and aqueous humor are collected from the animals. Blood samples are also typically collected to assess systemic exposure.
-
Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is developed and validated to quantify the concentration of the drug in the collected biological samples.
-
Pharmacokinetic Analysis: The concentration-time data are then used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum concentration of the drug in the vitreous humor.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the drug concentration to decrease by half.
-
Clearance: The rate at which the drug is removed from the eye.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the complement cascade and a general workflow for evaluating the pharmacokinetics of an intravitreally injected drug.
Caption: Complement cascade showing the central role of C3 and inhibition by this compound.
Caption: General experimental workflow for intravitreal pharmacokinetic studies.
Conclusion and Future Directions
While specific pharmacokinetic data for different this compound formulations are not extensively published, the development trajectory of compstatin-based C3 inhibitors provides valuable insights for researchers. The focus on intravitreal delivery for this compound underscores the importance of localized treatment for ocular diseases to overcome the limitations of the drug's systemic pharmacokinetic profile. The advancements seen in newer generations of compstatin analogs, with significantly improved half-lives, open up possibilities for systemic administration for a range of complement-mediated diseases.
For the successful development of novel ocular therapeutics like this compound, a thorough understanding of intravitreal pharmacokinetics is crucial. Future research should aim to characterize the release kinetics of different this compound formulations, including sustained-release delivery systems, and to correlate these profiles with pharmacodynamic outcomes in the eye. Such data will be instrumental in optimizing dosing regimens and improving the therapeutic management of AMD.
References
- 1. Complement C3 inhibitor this compound: Clinical Safety of Intravitreal Administration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 2. glpbio.com [glpbio.com]
- 3. lowvision.preventblindness.org [lowvision.preventblindness.org]
- 4. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic exposure following intravitreal administration of therapeutic agents: an integrated pharmacokinetic approach. 1. THR-149 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170173107A1 - Compstatin Analogs With Improved Potency and Pharmacokinetic Properties - Google Patents [patents.google.com]
- 8. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lambris.com [lambris.com]
A Comparative Guide to POT-4 and Other Complement Inhibitors: In Vitro and In Vivo Correlation of Activity
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of numerous inflammatory and autoimmune diseases. Dysregulation of the complement cascade is implicated in conditions ranging from age-related macular degeneration (AMD) to paroxysmal nocturnal hemoglobinuria (PNH). Consequently, the development of complement inhibitors has become a significant area of therapeutic research. This guide provides an objective comparison of the in vitro and in vivo complement inhibitory activities of POT-4, a compstatin analog, with other notable complement inhibitors in clinical development: AMY-101, pegcetacoplan, and avacopan. The data presented herein is supported by detailed experimental methodologies to aid in the evaluation and selection of appropriate research tools and potential therapeutic candidates.
Quantitative Comparison of Complement Inhibitory Activity
The following tables summarize the key quantitative data for this compound and its comparators, providing a clear overview of their respective potencies and mechanisms of action.
Table 1: In Vitro Inhibitory Activity of Complement Inhibitors
| Compound | Target | Assay | IC50 / EC50 / Kd |
| This compound (4(1MeW)) | Complement C3 | Complement Activation Inhibition | 205 nM (IC50)[1] |
| AMY-101 (Cp40) | Complement C3 | C3 Binding | 0.5 nM (Kd)[2] |
| Pegcetacoplan (APL-2) | Complement C3 | Complement Activation Inhibition | 57 nM (EC50)[3] |
| Avacopan (CCX168) | C5a Receptor (C5aR1) | C5aR Binding | 0.1 nM (IC50)[4] |
Table 2: In Vivo Efficacy of Complement Inhibitors in Animal Models and Clinical Trials
| Compound | Disease Model | Key Efficacy Readout |
| This compound (C3 Inhibition Rationale) | Laser-Induced Choroidal Neovascularization (Mouse) | 35% reduction in CNV lesion size in C3 knockout mice[5] |
| AMY-101 (Cp40) | Naturally Occurring Periodontitis (Non-Human Primate) | Significant reduction in periodontal pocket depth and inflammation[6] |
| Pegcetacoplan (APL-2) | Paroxysmal Nocturnal Hemoglobinuria (Phase 3 Clinical Trial) | Superior to control in hemoglobin stabilization (85.7% vs. 0%) and reduction in lactate dehydrogenase levels[7] |
| Avacopan (CCX168) | ANCA-Associated Vasculitis (Phase 3 Clinical Trial) | Non-inferior to prednisone in achieving remission at 26 weeks and superior in sustaining remission at 52 weeks[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate a deeper understanding of the presented data.
In Vitro Complement Inhibition Assays
1. Hemolytic Assay (Classical Pathway)
The hemolytic assay is a functional test to measure the ability of a compound to inhibit the classical complement pathway-mediated lysis of sensitized sheep erythrocytes.
-
Materials: Sheep red blood cells (SRBCs), rabbit anti-SRBC antibody (hemolysin), normal human serum (NHS) as a source of complement, gelatin veronal buffer with calcium and magnesium (GVB++), and the test inhibitor.
-
Procedure:
-
Wash SRBCs with GVB++ and sensitize them by incubation with an optimal concentration of hemolysin to prepare antibody-sensitized erythrocytes (EA).
-
Incubate a standardized amount of EA with diluted NHS in the presence of varying concentrations of the complement inhibitor (e.g., this compound) or a vehicle control.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement activation and cell lysis.
-
Centrifuge the tubes to pellet intact cells.
-
Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released from lysed cells.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a 100% lysis control (water-lysed cells) and a 0% lysis control (buffer only).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of hemolysis, by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Measurement of C3a and C5a Generation
This ELISA-based assay quantifies the generation of the anaphylatoxins C3a and C5a, which are markers of complement activation.
-
Materials: Normal human serum (NHS), a complement activator (e.g., zymosan for the alternative pathway, aggregated IgG for the classical pathway), ELISA kits for human C3a and C5a, and the test inhibitor.
-
Procedure:
-
Incubate NHS with the chosen complement activator in the presence of various concentrations of the complement inhibitor or a vehicle control.
-
Incubate the mixture at 37°C for a specified time to allow for complement activation.
-
Stop the reaction by adding EDTA.
-
Measure the concentrations of C3a and C5a in the samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Plot the concentrations of C3a and C5a against the inhibitor concentration to determine the inhibitory effect.
-
In Vivo Models of Complement-Mediated Disease
1. Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is widely used to study the "wet" form of AMD, where complement activation is a key pathogenic driver.
-
Animals: C57BL/6J mice are commonly used.
-
Procedure:
-
Anesthetize the mice and dilate their pupils.
-
Use a laser to create burns on the retina, rupturing Bruch's membrane. This induces an inflammatory response and subsequent growth of new blood vessels from the choroid into the retina.
-
Administer the test compound (e.g., intravitreal injection of a C3 inhibitor) at a specified time point relative to the laser injury.
-
After a defined period (typically 7-14 days), euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascular lesions.
-
Quantify the area or volume of the CNV lesions using fluorescence microscopy and image analysis software.
-
Compare the lesion sizes between the treated and control groups to determine the efficacy of the inhibitor.[9][10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the complement cascade and a typical experimental workflow for evaluating complement inhibitors.
Caption: The Complement Cascade and Points of Inhibition.
Caption: Workflow for Evaluating Complement Inhibitors.
References
- 1. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]
- 5. Choroidal neovascularization is inhibited via an intraocular decrease of inflammatory cells in mice lacking complement component C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of the Complement Inhibitor AMY-101 in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pegcetacoplan controls hemolysis in complement inhibitor-naive patients with paroxysmal nocturnal hemoglobinuria | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 8. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Complement Inhibitors for Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of POT-4 (Pegcetacoplan) and other key complement inhibitors in the treatment of Age-Related Macular Degeneration (AMD), supported by clinical trial data and detailed experimental protocols.
Age-related macular degeneration (AMD) stands as a leading cause of irreversible vision loss in the elderly. The discovery of the complement system's integral role in the pathogenesis of AMD has paved the way for a new class of therapeutics: complement inhibitors. This guide provides a meta-analysis of clinical trial data for key complement inhibitors, with a focus on this compound, which evolved into the C3 inhibitor pegcetacoplan (APL-2), and its principal comparators, the C5 inhibitor avacincaptad pegol, and the factor D inhibitor lampalizumab.
Mechanism of Action: Targeting the Complement Cascade
The complement system, a crucial component of the innate immune response, has been strongly implicated in the chronic inflammation and cellular damage characteristic of AMD.[1][2][3][4] Genetic studies have identified variants in complement pathway genes as significant risk factors for the disease.[1][2] The three pathways of the complement cascade—classical, lectin, and alternative—converge on the cleavage of complement component C3. This pivotal step initiates a downstream cascade leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which can cause cellular damage.
This compound (pegcetacoplan) is a synthetic cyclic peptide that binds to C3 and C3b, effectively inhibiting the central step of all three complement pathways.[1][5] In contrast, avacincaptad pegol targets C5, a downstream component, aiming to prevent the formation of C5a and the MAC. Lampalizumab, a factor D inhibitor, targeted the alternative pathway, which is considered a primary driver of complement activation in AMD.
Below is a diagram illustrating the complement cascade and the points of intervention for these inhibitors.
Clinical Trial Data Comparison
The clinical development of this compound began with a Phase I trial for neovascular (wet) AMD. However, its therapeutic potential was subsequently realized in the treatment of geographic atrophy (GA), an advanced form of dry AMD, under the name pegcetacoplan. The following tables summarize the key quantitative data from the clinical trials of pegcetacoplan and its main comparators.
Table 1: Efficacy Data of Complement Inhibitors in Geographic Atrophy
| Drug (Target) | Trial(s) | Primary Efficacy Endpoint | Monthly Dosing Results (vs. Sham) | Every Other Month Dosing Results (vs. Sham) |
| Pegcetacoplan (C3) | OAKS & DERBY (Phase III) | Mean change in GA lesion area from baseline at 24 months | OAKS: -22% reduction; DERBY: -18% reduction | OAKS: -18% reduction; DERBY: -17% reduction |
| FILLY (Phase II) | Change in GA lesion area from baseline to month 12 | -29% reduction (p=0.008) | -20% reduction (p=0.067) | |
| Avacincaptad Pegol (C5) | GATHER1 & GATHER2 (Phase II/III) | Mean rate of change in GA lesion area over 12 months | GATHER1 (2mg): -27.4% reduction (p=0.0072); GATHER2 (2mg): -18% reduction | Not directly studied in the same manner |
| Lampalizumab (Factor D) | CHROMA & SPECTRI (Phase III) | Mean change in GA lesion area from baseline at 48 weeks | No significant difference from sham[6][7][8] | No significant difference from sham[6][8] |
Table 2: Safety Data of Complement Inhibitors in Geographic Atrophy
| Drug | Trial(s) | Key Ocular Adverse Events (Treatment Arm vs. Sham) |
| Pegcetacoplan | OAKS & DERBY | Increased incidence of new-onset exudative AMD: Monthly (12.2%), Every Other Month (6.7%) vs. Sham (3.1%) |
| Avacincaptad Pegol | GATHER1 & GATHER2 | Increased incidence of macular neovascularization: GATHER1 (2mg): 11.9% vs. 2.7%; GATHER2 (2mg): 7% vs. 4%[9][10] |
| Lampalizumab | CHROMA & SPECTRI | Endophthalmitis rate of 0.04% per injection[6][8] |
Experimental Protocols
A standardized approach is crucial for evaluating and comparing the outcomes of clinical trials. The diagram below outlines a typical workflow for a clinical trial of an intravitreally administered drug for geographic atrophy.
This compound (Pegcetacoplan) Phase I (ASAP Study - NCT00473928)
-
Objective : To assess the safety and tolerability of a single intravitreal injection of this compound in patients with neovascular AMD.[11]
-
Design : Open-label, dose-escalating study.[1]
-
Patient Population : Patients with active choroidal neovascularization secondary to AMD.[12]
-
Intervention : Single intravitreal injection of this compound at escalating doses.[12]
-
Primary Outcome : Incidence and severity of adverse events.[12]
-
Results : The trial established the safety and tolerability of this compound, with no drug-related serious adverse events or significant intraocular inflammation reported.[1][6][12]
Pegcetacoplan (APL-2) Phase III (OAKS - NCT03525613 & DERBY - NCT03525600)
-
Objective : To evaluate the efficacy and safety of pegcetacoplan in patients with geographic atrophy secondary to AMD.[13]
-
Design : Multicenter, randomized, double-masked, sham-controlled studies.[13]
-
Patient Population : Patients aged ≥60 years with GA secondary to AMD, with a GA lesion size between 2.5 mm² and 17.5 mm².[14]
-
Intervention : Intravitreal injections of pegcetacoplan (15 mg) administered monthly or every other month, compared to sham injections.[15]
-
Primary Outcome : Change from baseline in the total area of GA lesion(s) at 24 months, as measured by fundus autofluorescence.[15]
Avacincaptad Pegol (GATHER1 - NCT02686658 & GATHER2 - NCT04435366)
-
Objective : To assess the safety and efficacy of avacincaptad pegol in reducing the progression of geographic atrophy.
-
Design : Prospective, randomized, double-masked, sham-controlled clinical trials.[9][16]
-
Patient Population : Patients aged ≥50 years with non-center-involving GA lesion between 2.5 and 17.5 mm².[16]
-
Intervention : Intravitreal injections of avacincaptad pegol (2 mg or 4 mg) or sham, administered monthly.[11]
-
Primary Outcome : Mean rate of change in GA lesion area over 12 months, measured by fundus autofluorescence.[9][11]
Lampalizumab (CHROMA - NCT02247479 & SPECTRI - NCT02247531)
-
Objective : To evaluate the efficacy and safety of lampalizumab in reducing the progression of geographic atrophy.[7][17]
-
Design : Identically designed, double-masked, randomized, global studies comparing lampalizumab to sham injections.[7]
-
Patient Population : Patients with bilateral GA secondary to AMD.[18]
-
Intervention : Intravitreal injections of lampalizumab (10 mg) every 4 or 6 weeks, versus sham injections.[18][19][20]
-
Primary Outcome : Mean change in GA lesion area from baseline at 48 weeks.[7]
Conclusion
The journey of this compound from a Phase I candidate for wet AMD to the approved therapy pegcetacoplan for geographic atrophy highlights a significant advancement in the management of this debilitating disease. The meta-analysis of clinical trial data demonstrates that targeting the complement cascade, particularly at the level of C3 with pegcetacoplan and C5 with avacincaptad pegol, can effectively slow the progression of geographic atrophy. In contrast, the failure of the factor D inhibitor lampalizumab underscores the complexities of complement modulation in AMD. While these therapies offer new hope for patients, the increased risk of conversion to exudative AMD necessitates careful patient selection and monitoring. Future research will likely focus on optimizing treatment regimens, exploring combination therapies, and identifying biomarkers to predict treatment response.
References
- 1. mdpi.com [mdpi.com]
- 2. Complement in age-related macular degeneration: a focus on function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement System in Pathogenesis of AMD: Dual Player in Degeneration and Protection of Retinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Complement regulation in the eye: implications for age-related macular degeneration [jci.org]
- 5. The Role of the Complement Pathway in AMD [modernod.com]
- 6. Efficacy and Safety of Lampalizumab for Geographic Atrophy Due to Age-Related Macular Degeneration: Chroma and Spectri Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. roche.com [roche.com]
- 8. aao.org [aao.org]
- 9. io.nihr.ac.uk [io.nihr.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. retinacolorado.com [retinacolorado.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. SYFOVRE® (pegcetacoplan injection) clinical trial program [syfovreecp.com]
- 15. Pegcetacoplan Treatment and Consensus Features of Geographic Atrophy Over 24 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Avacincaptad pegol shows promise for AMD-related geographic atrophy - American Academy of Ophthalmology [aao.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Efficacy and Safety of Lampalizumab for Geographic Atrophy Due to Age-Related Macular Degeneration: Chroma and Spectri Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for POT-4: A Guide for Laboratory Professionals
Disclaimer: "POT-4" is not a recognized chemical identifier. The following guidance is based on best practices for the handling and disposal of potent, hazardous research compounds. Always consult the Safety Data Sheet (SDS) and your institution's specific protocols for the exact agent you are using.
The safe disposal of potent research compounds is a critical aspect of laboratory safety, ensuring the protection of personnel and the environment. Due to the potential cytotoxic, mutagenic, and ecotoxicological hazards of a novel compound like this compound, a comprehensive waste management plan is essential. All materials that come into contact with this compound must be treated as hazardous waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials.
Waste Segregation and Container Management
Proper segregation of hazardous waste is fundamental to prevent chemical reactions, minimize disposal costs, and ensure regulatory compliance. Do not mix this compound waste with non-hazardous waste. All waste streams must be collected in designated, properly labeled containers that are compatible with the chemical nature of the waste.
Key Principles for Container Management:
-
Compatibility: Use containers made of materials that do not react with, weaken, or dissolve in the presence of this compound or its solvents. For instance, do not store acids or bases in metal containers.
-
Condition: All waste containers must be in good condition, free from leaks or rust. If a container's integrity is compromised, the waste must be transferred to a new, suitable container.
-
Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its contents, including any solvents.
-
Closure: Keep waste containers securely capped at all times, except when adding waste.
-
Secondary Containment: Always place liquid waste containers in a secondary container capable of holding 110% of the volume of the primary container to capture any potential spills or leaks.
The following table summarizes the appropriate waste streams and container types for this compound disposal.
| Waste Stream | Description | Container Type | Disposal Protocol |
| Solid Waste | Contaminated lab supplies such as gloves, bench paper, and pipette tips. | Double-bagged, clear plastic bags inside a rigid, labeled container. | Seal bags individually when three-quarters full. Store in the designated hazardous waste accumulation area. |
| Liquid Waste | Solutions containing this compound, including reaction mixtures and solvent rinsates. | Labeled, screw-cap, chemically compatible container (e.g., glass or HDPE). | Segregate halogenated and non-halogenated solvent waste. Do not mix aqueous waste with solvent-based waste. |
| Sharps Waste | Needles, syringes, and contaminated broken glassware. | Puncture-resistant, labeled sharps container. | Place a cytotoxic sticker on the container. Do not overfill. |
| Empty Containers | Original this compound containers. | Original container. | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the original label and mark as "Empty" before disposal in regular trash or recycling, if permitted by institutional policy. |
Experimental Protocol: Decontamination of Work Surfaces
Regular decontamination of surfaces that may have come into contact with this compound is crucial to prevent inadvertent exposure.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Ensure all required PPE is worn before starting the decontamination process.
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the entire surface with overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: Use a new wipe moistened with sterile water to remove any detergent residue, using the same unidirectional technique. Dispose of the wipe.
-
Disinfection: With a new wipe, apply 70% IPA to the surface and allow it to air dry completely.
-
Final PPE Disposal: Carefully remove and dispose of PPE in the appropriate hazardous waste container.
Disposal Workflow
The logical flow for the proper handling and disposal of this compound waste is illustrated in the diagram below. Adherence to this workflow is essential for maintaining a safe laboratory environment.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound waste, fostering a secure working environment and minimizing environmental impact.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
